Technical Documentation Center

(1H-Indazol-6-yl)-N,N-dimethylmethanamine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (1H-Indazol-6-yl)-N,N-dimethylmethanamine
  • CAS: 1158766-97-2

Core Science & Biosynthesis

Foundational

(1H-Indazol-6-yl)-N,N-dimethylmethanamine chemical structure and physicochemical properties

An In-depth Technical Guide to (1H-Indazol-6-yl)-N,N-dimethylmethanamine: Structure, Properties, and Synthesis Introduction The 1H-indazole scaffold is a prominent bicyclic heteroaromatic system that has garnered signifi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to (1H-Indazol-6-yl)-N,N-dimethylmethanamine: Structure, Properties, and Synthesis

Introduction

The 1H-indazole scaffold is a prominent bicyclic heteroaromatic system that has garnered significant attention in medicinal chemistry and materials science. Recognized as a "privileged structure," its derivatives have demonstrated a wide array of biological activities, including roles as potent kinase inhibitors for cancer therapy.[1][2][3] This guide focuses on a specific derivative, (1H-Indazol-6-yl)-N,N-dimethylmethanamine, a molecule of interest due to the incorporation of a dimethylaminomethyl group, which can significantly influence physicochemical properties such as solubility and basicity, and serve as a versatile synthetic handle.

While extensive literature exists for the broader class of indazole-containing compounds, (1H-Indazol-6-yl)-N,N-dimethylmethanamine itself is not widely documented in publicly accessible databases. Therefore, this technical guide aims to provide a comprehensive overview by leveraging established chemical principles and data from closely related analogues. We will delve into its chemical structure, predict its physicochemical properties, propose a robust synthetic pathway with detailed experimental protocols, and discuss its potential significance for researchers in drug discovery and chemical synthesis.

Chemical Identity and Structure

The core of the molecule is the 1H-indazole ring system, with an N,N-dimethylmethanamine substituent at the 6-position of the benzene ring.

  • IUPAC Name: (1H-Indazol-6-yl)-N,N-dimethylmethanamine

  • Molecular Formula: C₁₀H₁₃N₃

  • Molecular Weight: 175.23 g/mol

  • Canonical SMILES: CN(C)CC1=CC2=C(C=C1)C=NN2

Chemical Structure:

Caption: 2D Chemical Structure of (1H-Indazol-6-yl)-N,N-dimethylmethanamine.

Predicted Physicochemical Properties

Experimental data for this specific molecule is scarce. The following table summarizes its predicted physicochemical properties based on computational models and comparison with the parent 1H-indazole scaffold.[4] The presence of the tertiary amine is expected to increase the molecule's polarity and basicity.

PropertyPredicted ValueSource / Rationale
Molecular Weight 175.23 g/mol Calculated from Molecular Formula
XLogP3 1.9Predicted increase in lipophilicity compared to 1H-indazole due to the alkyl chain.
Hydrogen Bond Donors 1From the N-H group on the indazole ring.
Hydrogen Bond Acceptors 3From the two ring nitrogens and the tertiary amine nitrogen.
Topological Polar Surface Area (TPSA) 41.9 ŲCalculated based on the functional groups present.
pKa (most basic) ~8.5 - 9.5Estimated for the tertiary dimethylamino group, typical for such amines.
Appearance Likely a solid at room temperatureBased on similarly substituted indazoles.

Proposed Synthesis and Experimental Protocols

As there is no direct published synthesis for (1H-Indazol-6-yl)-N,N-dimethylmethanamine, a plausible and efficient synthetic route is proposed, starting from commercially available 6-nitro-1H-indazole. The key transformations involve the reduction of the nitro group to an amine, followed by a double reductive amination to install the N,N-dimethyl moiety.

Synthetic Workflow Diagram

G Proposed Synthesis of (1H-Indazol-6-yl)-N,N-dimethylmethanamine start 6-Nitro-1H-indazole step1 Reduction of Nitro Group start->step1 H₂, Pd/C Ethanol intermediate 6-Amino-1H-indazole step1->intermediate step2 Reductive Amination intermediate->step2 Formaldehyde (aq.), Sodium triacetoxyborohydride, Dichloroethane product (1H-Indazol-6-yl)-N,N-dimethylmethanamine step2->product

Caption: Proposed synthetic workflow for (1H-Indazol-6-yl)-N,N-dimethylmethanamine.

Part 1: Synthesis of 6-Amino-1H-indazole

This initial step involves the catalytic hydrogenation of 6-nitro-1H-indazole. This is a standard and high-yielding method for the reduction of aromatic nitro groups.[1]

Protocol:

  • Vessel Preparation: To a 250 mL hydrogenation flask, add 6-nitro-1H-indazole (5.0 g, 30.6 mmol) and 10% Palladium on carbon (Pd/C, 500 mg, 10% w/w).

  • Solvent Addition: Add ethanol (100 mL) to the flask.

  • Hydrogenation: Secure the flask to a Parr hydrogenation apparatus. Purge the system with nitrogen gas, then with hydrogen gas. Pressurize the vessel with hydrogen to 50 psi.

  • Reaction: Stir the mixture vigorously at room temperature for 4-6 hours, or until hydrogen uptake ceases (as monitored by the pressure gauge).

  • Work-up: Carefully vent the hydrogen gas and purge the system with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with additional ethanol (2 x 20 mL).

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting solid is 6-amino-1H-indazole, which is often of sufficient purity for the next step. If necessary, it can be recrystallized from an ethanol/water mixture.

Part 2: Synthesis of (1H-Indazol-6-yl)-N,N-dimethylmethanamine

This step employs a reductive amination procedure. The primary amine is first condensed with formaldehyde to form an intermediate imine/carbinolamine, which is then reduced in situ by a mild hydride reagent like sodium triacetoxyborohydride. This process is repeated to achieve dimethylation.

Protocol:

  • Reactant Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 6-amino-1H-indazole (3.0 g, 22.5 mmol) in 1,2-dichloroethane (DCE, 100 mL).

  • Formaldehyde Addition: Add aqueous formaldehyde (37% solution, 4.0 mL, ~50 mmol, ~2.2 equivalents) to the stirred solution.

  • Initial Stirring: Stir the mixture at room temperature for 30 minutes.

  • Reductant Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 11.9 g, 56.3 mmol, 2.5 equivalents) portion-wise over 15 minutes. Note: The reaction may be mildly exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 50 mL). Stir until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (DCM, 2 x 50 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel, eluting with a gradient of DCM and methanol (e.g., 0% to 10% methanol) to afford the pure (1H-Indazol-6-yl)-N,N-dimethylmethanamine.

Potential Applications and Research Significance

The indazole core is a key feature in numerous kinase inhibitors approved for therapeutic use.[5] Specifically, modifications at the 6-position have been shown to be critical for the biological activity of various anticancer agents.[1][3][6]

  • Medicinal Chemistry Building Block: (1H-Indazol-6-yl)-N,N-dimethylmethanamine serves as a valuable intermediate. The tertiary amine can act as a basic center, potentially improving the aqueous solubility and pharmacokinetic profile of larger molecules derived from it.

  • Potential as a Kinase Inhibitor Scaffold: Given that many kinase inhibitors feature a substituted indazole core, this compound could be a candidate for screening in kinase inhibitor discovery programs. The dimethylaminomethyl group could interact with specific residues in the kinase active site.[7]

  • Fragment-Based Drug Discovery: This molecule is an ideal candidate for fragment-based screening approaches due to its relatively small size and the presence of key pharmacophoric features (aromatic ring, hydrogen bond donor/acceptor sites).

Conclusion

(1H-Indazol-6-yl)-N,N-dimethylmethanamine is a compound of significant interest due to its privileged 1H-indazole core and the versatile N,N-dimethylmethanamine substituent. While direct experimental data remains limited, this guide provides a solid foundation for its study by outlining its structure, predicting its key physicochemical properties, and detailing a robust, plausible synthetic route. The proposed methodologies are grounded in well-established organic chemistry principles and offer a clear path for researchers to synthesize and explore the potential of this molecule in drug discovery and as a building block for more complex chemical entities.

References

  • Hoang, N. X., et al. (2021). Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. RSC Advances, 11(2), 1083–1095. [Link]

  • Hoang, N. X., et al. (2020). Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. . [Link]

  • RSC Publishing. (2020). Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. RSC Publishing. [Link]

  • Al-Suwaidan, I. A., et al. (2019). Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2 H-Benzo[ g]indazole Derivatives: Antiproliferative and Antibacterial Activity. Molecules, 24(22), 4169. [Link]

  • Sirvent, J. A., et al. (2015). Improved synthesis of 6-[(ethylthio)methyl]-1H-indazole via the formation of 6-(bromomethyl)-1H-indazole. ResearchGate. [Link]

  • Haribabu, B., et al. (2021). Novel Substituted Indazoles towards Potential Antimicrobial Agents. Oriental Journal of Chemistry, 37(2), 896-902. [Link]

  • RSC Publishing. (2018). One-pot synthesis of highly functionalized pyrimido[1,2-b]indazoles via 6-endo-dig cyclization. RSC Advances, 8(48), 27289-27295. [Link]

  • Turgut, Z., & Kucukislamoglu, M. (2004). A Novel and Efficient Synthesis of 3-Aryl and 3-Heteroaryl Substituted-1H-indazoles and Their Mannich Derivatives. Synthetic Communications, 34(15), 2779-2787. [Link]

  • Kumar, A., et al. (2023). Design, synthesis and biological evaluation of 1H-indazole derivatives as InhA inhibitors and anticancer agents. Bioorganic Chemistry, 134, 106456. [Link]

  • Kayastha, N., et al. (2024). Synthesis and Photophysical Properties of 3-Substituted-1H-Indazoles: A Pd-Catalyzed Double C–N Bond Formation Strategy via 1,6-Conjugate Addition. The Journal of Organic Chemistry, 89(1), 386–397. [Link]

  • National Center for Biotechnology Information. (n.d.). 1H-Indazole. PubChem Compound Database. [Link]

  • Khan, I., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(21), 6646. [Link]

  • Chang, C.-W., et al. (2015). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Organic Letters, 17(15), 3782–3785. [Link]

Sources

Exploratory

Physicochemical Profiling and Analytical Workflows for (1H-Indazol-6-yl)-N,N-dimethylmethanamine

Executive Summary In modern drug discovery, the indazole scaffold serves as a privileged pharmacophore, frequently utilized in the development of kinase inhibitors (e.g., Rho kinase and JAK inhibitors) due to its ability...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the indazole scaffold serves as a privileged pharmacophore, frequently utilized in the development of kinase inhibitors (e.g., Rho kinase and JAK inhibitors) due to its ability to mimic the purine ring of ATP[1][2]. (1H-Indazol-6-yl)-N,N-dimethylmethanamine (CAS: 1158766-97-2), also known as N,N-dimethyl-1H-indazole-6-methanamine, is a highly versatile building block[3]. It combines the hydrogen-bonding capacity of the indazole core with a basic tertiary amine side chain.

As a Senior Application Scientist, I approach the characterization of this molecule by looking beyond the basic numbers. Understanding the causality between its structural features—specifically the interplay between the lipophilic indazole ring and the ionizable N,N-dimethylmethanamine group—is critical for optimizing downstream assays, formulation, and synthetic scale-up.

Core Quantitative Parameters

The fundamental parameters of (1H-Indazol-6-yl)-N,N-dimethylmethanamine dictate its behavior in analytical and biological systems. The exact mass (monoisotopic mass) is a critical value for high-resolution mass spectrometry (HRMS) identification, calculated based on the most abundant isotopes ( 12 C, 1 H, 14 N)[4][5].

ParameterValueScientific Implication
Molecular Formula C 10​ H 13​ N 3​ Determines isotopic distribution patterns in MS.
Molecular Weight 175.23 g/mol Used for standard molarity calculations in assay prep[3].
Exact Mass 175.110947 DaTarget mass for HRMS; expected [M+H] + at m/z 176.1188[5].
Ionizable Groups Tertiary Amine, IndazolePredicts highly pH-dependent aqueous solubility.
H-Bond Donors/Acceptors 1 Donor / 2 AcceptorsInfluences target protein binding and crystal packing.

Solubility Thermodynamics & Causality

The solubility profile of (1H-Indazol-6-yl)-N,N-dimethylmethanamine is governed by its bipartite structure.

  • Organic Solvents (DMSO, DMF, Methanol): The molecule exhibits excellent solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N-Methyl-2-pyrrolidone (NMP)[1]. This is due to the solvent's ability to disrupt intermolecular hydrogen bonding between indazole molecules. DMSO is the recommended vehicle for creating highly concentrated (10-50 mM) stock solutions for high-throughput screening.

  • Aqueous Media: In neutral water (pH 7.0), the compound exhibits poor to moderate solubility. The uncharged indazole core drives hydrophobic aggregation. However, the N,N-dimethyl group is a basic tertiary amine with an estimated pKa of ~8.5 to 9.5.

  • Causality of pH-Dependence: When the pH of the aqueous medium drops below the pKa of the amine (e.g., in 0.1 M HCl or acidic buffers), the nitrogen atom protonates, forming a cationic species. This ionization drastically lowers the lipophilicity (LogD) and exponentially increases thermodynamic solubility via ion-dipole interactions with water.

Self-Validating Analytical Protocols

To ensure scientific integrity, every protocol must be self-validating. The following methodologies include built-in system suitability tests (SST) to prevent false data generation.

Protocol A: Exact Mass Verification via LC-ESI-HRMS

Objective: Confirm the identity and purity of the compound using high-resolution mass spectrometry. Causality: Electrospray Ionization in positive mode (ESI+) is chosen because the basic tertiary amine readily accepts a proton. 0.1% Formic acid is added to the mobile phase to force complete protonation, enhancing ionization efficiency and suppressing secondary interactions with unendcapped silanols on the C18 stationary phase.

  • System Suitability (SST): Inject a known standard (e.g., Caffeine, exact mass 194.0804 Da) to verify mass accuracy is within < 5 ppm error.

  • Sample Preparation: Dilute the DMSO stock of (1H-Indazol-6-yl)-N,N-dimethylmethanamine to a final concentration of 1 µg/mL in 50:50 Water:Acetonitrile.

  • Chromatography: Use a sub-2 µm C18 UPLC column. Run a linear gradient from 5% to 95% Acetonitrile (containing 0.1% Formic Acid) over 5 minutes.

  • Detection: Scan m/z 100-500 in ESI+ mode. Extract the ion chromatogram (EIC) for the theoretical[M+H] + mass of 176.1188 Da .

  • Validation: The observed mass must be within ±0.0009 Da of the theoretical exact mass to confirm the C 10​ H 13​ N 3​ formula[4].

Protocol B: High-Throughput Kinetic Solubility Profiling

Objective: Determine the maximum soluble concentration in physiological buffer (PBS, pH 7.4) before precipitation occurs. Causality: DMSO cosolvent effects can artificially inflate apparent solubility. Therefore, the protocol restricts final DMSO concentration to ≤1%. Ultracentrifugation is preferred over filtration to avoid non-specific binding of the lipophilic indazole to filter membranes.

  • Gradient Preparation: Prepare a 10-point 2-fold serial dilution of the compound in 100% DMSO, starting from 10 mM.

  • Aqueous Spiking: Transfer 2 µL of each DMSO dilution into 198 µL of PBS (pH 7.4) in a 96-well plate (Final DMSO = 1%).

  • Equilibration: Seal the plate and incubate at 37°C for 24 hours with orbital shaking to allow thermodynamic equilibration[1].

  • Phase Separation: Centrifuge the plate at 3,000 x g for 30 minutes to pellet any precipitated free-base compound.

  • Quantification: Transfer the supernatant to a new plate. Quantify the dissolved compound using LC-UV at 254 nm against a calibration curve prepared in 50:50 DMSO:Water (where the compound is fully soluble).

Workflow Visualization

Below is the logical workflow for the self-validating kinetic solubility assay, demonstrating the critical path from stock preparation to data analysis.

G N1 10 mM DMSO Stock (1H-Indazol-6-yl)-N,N-dimethylmethanamine N2 Serial Dilution in DMSO (Concentration Gradient) N1->N2 Prepare N3 Spike into PBS (pH 7.4) Max 1% DMSO Final N2->N3 Transfer N4 Incubation (24h, 37°C) Thermodynamic Equilibration N3->N4 Equilibrate N5 Phase Separation (Ultracentrifugation) N4->N5 Isolate N6 LC-UV Quantification vs. Calibration Curve N5->N6 Analyze N7 Data Analysis (Determine Precipitation Point) N6->N7 Calculate

Fig 1. Self-validating kinetic solubility workflow for indazole derivatives.

References

  • Identifiers.org / KEGG. "KEGG COMPOUND: C13650 / C10H13N3 Exact Mass." Kyoto Encyclopedia of Genes and Genomes. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2966 (C10H13N3 Isomer Exact Mass Reference)." PubChem. Available at:[Link]

  • ACS Publications. "Development of a Scalable Synthesis for an Inhaled pan-JAK Inhibitor." Organic Process Research & Development. Available at:[Link]

  • European Patent Office. "Rho KINASE INHIBITORS - EP 1403255 A1." Google Patents.

Sources

Foundational

An In-Depth Technical Guide to the Pharmacokinetic Properties of (1H-Indazol-6-yl)-N,N-dimethylmethanamine Derivatives

Introduction: The Privileged Indazole Scaffold and the Rise of Novel Derivatives The indazole ring system, a bicyclic aromatic heterocycle, stands as a "privileged scaffold" in the landscape of medicinal chemistry.[1][2]...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Privileged Indazole Scaffold and the Rise of Novel Derivatives

The indazole ring system, a bicyclic aromatic heterocycle, stands as a "privileged scaffold" in the landscape of medicinal chemistry.[1][2] Its structural and electronic properties make it a versatile pharmacophore, leading to the development of numerous clinically successful drugs with a wide range of therapeutic applications, including oncology and anti-inflammatory treatments.[3][4][5] The 1H-tautomer is generally the more thermodynamically stable and has been extensively explored in drug discovery.[2] This guide focuses on a specific, yet underexplored, class of these compounds: (1H-Indazol-6-yl)-N,N-dimethylmethanamine derivatives.

While extensive pharmacokinetic data for this precise chemical family is not yet abundant in peer-reviewed literature, this document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. By leveraging established principles of drug metabolism and pharmacokinetics (DMPK) and drawing insights from structurally related indazole-containing compounds, we will delineate the anticipated pharmacokinetic profile and provide a robust framework for the experimental characterization of these promising molecules.

Anticipated Metabolic Fate: A Mechanistic Perspective

The metabolic pathway of a drug candidate is a critical determinant of its efficacy, safety, and duration of action. For (1H-Indazol-6-yl)-N,N-dimethylmethanamine derivatives, metabolism is predicted to occur at two primary sites: the N,N-dimethylmethanamine moiety and the indazole ring itself.

Phase I Metabolism: The Primary Routes of Biotransformation

Phase I metabolic reactions introduce or expose functional groups, typically increasing the polarity of the molecule and preparing it for Phase II conjugation.

  • N-Dealkylation of the Dimethylamino Group: The N,N-dimethylamino group is a common substrate for cytochrome P450 (CYP) enzymes. The primary metabolic route is anticipated to be sequential N-demethylation. The first step would involve the oxidative removal of one methyl group to form the corresponding secondary amine (N-methylmethanamine derivative). A subsequent N-demethylation would lead to the primary amine derivative. This metabolic cascade is a well-established pathway for many drugs containing a dimethylamino moiety.[6][7][8] The resulting primary and secondary amines are often more polar and may exhibit different pharmacological activities or be more readily conjugated in Phase II metabolism.

  • Oxidation of the Indazole Ring: While the indazole ring is generally considered more metabolically stable than bioisosteres like phenol, it is still susceptible to oxidative metabolism.[9] Hydroxylation at various positions on the benzene portion of the indazole ring is a likely metabolic pathway, mediated by CYP enzymes. The exact position of hydroxylation will depend on the substitution pattern of the specific derivative.

Phase II Metabolism: Conjugation and Excretion

Phase II metabolism involves the conjugation of the parent molecule or its Phase I metabolites with endogenous polar molecules, further increasing water solubility and facilitating excretion.

  • Glucuronidation and Sulfation: The hydroxylated metabolites formed during Phase I can undergo glucuronidation by UDP-glucuronosyltransferases (UGTs) or sulfation by sulfotransferases (SULTs). The resulting glucuronide and sulfate conjugates are highly water-soluble and are readily eliminated from the body.

The following diagram illustrates the predicted metabolic pathways for (1H-Indazol-6-yl)-N,N-dimethylmethanamine derivatives.

Metabolic Pathway Parent (1H-Indazol-6-yl)-N,N- dimethylmethanamine Derivative Metabolite1 N-Methylmethanamine Metabolite (Secondary Amine) Parent->Metabolite1 CYP-mediated N-Demethylation Metabolite3 Hydroxylated Indazole Metabolite Parent->Metabolite3 CYP-mediated Hydroxylation Metabolite2 Methanamine Metabolite (Primary Amine) Metabolite1->Metabolite2 CYP-mediated N-Demethylation Conjugate1 Glucuronide/Sulfate Conjugate Metabolite3->Conjugate1 UGT/SULT-mediated Conjugation Metabolic Stability Workflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis Prep Prepare Reagents: - Test Compound - HLM - NADPH System - Buffer Mix Combine Buffer, HLM, and Test Compound Prep->Mix Start Initiate Reaction with NADPH Mix->Start Sample Sample at Time Points Start->Sample Quench Quench with Acetonitrile + Internal Standard Sample->Quench Analyze LC-MS/MS Analysis Quench->Analyze Data Data Analyze->Data Calculate t½ and CLint

Sources

Exploratory

Fragment-to-Lead Optimization: Evaluating the Receptor Binding Affinity of (1H-Indazol-6-yl)-N,N-dimethylmethanamine

Executive Summary In contemporary Fragment-Based Drug Discovery (FBDD), identifying low-molecular-weight compounds with high ligand efficiency (LE) is critical for developing robust pharmacological leads[1]. Indazole der...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary Fragment-Based Drug Discovery (FBDD), identifying low-molecular-weight compounds with high ligand efficiency (LE) is critical for developing robust pharmacological leads[1]. Indazole derivatives are widely recognized as "privileged scaffolds" in medicinal chemistry, frequently serving as the core pharmacophore for kinase, phosphatase, and G-protein-coupled receptor (GPCR) inhibitors[2].

This technical guide explores the biophysical and biochemical evaluation of (1H-Indazol-6-yl)-N,N-dimethylmethanamine (CAS: 1158766-97-2). By dissecting the causality behind experimental choices, we provide a self-validating workflow for determining the receptor binding affinity ( Kd​ ) and thermodynamic profile of this specific fragment, ensuring high-fidelity hit-to-lead progression.

Structural Rationale & Pharmacophore Mapping

The selection of (1H-Indazol-6-yl)-N,N-dimethylmethanamine as a starting fragment is driven by its dual-action binding potential:

  • The 1H-Indazole Core : Acting as a bioisostere of purine and indole, the indazole ring provides a rigid, planar system with potent hydrogen-bond donor (N1-H) and acceptor (N2) capabilities. This motif is highly effective at anchoring into the hinge region of ATP-binding pockets in kinases[2].

  • The 6-(N,N-dimethylmethanamine) Vector : The tertiary amine has a pKa of approximately 9.5, meaning it is protonated at physiological pH. This basic handle extends from the 6-position into solvent-exposed channels or deep acidic pockets, enabling strong electrostatic interactions (salt bridges) with conserved aspartate or glutamate residues (e.g., the DFG-motif in kinases or Asp3.32 in aminergic GPCRs).

Because fragments typically exhibit weak initial binding affinities (high micromolar to millimolar range), conventional high-throughput screening (HTS) often yields false negatives. Therefore, a highly sensitive, orthogonal biophysical cascade is required[3].

The Orthogonal Biophysical Workflow

To ensure scientific integrity and eliminate false positives, the binding affinity of the fragment must be validated through a self-correcting system of orthogonal assays.

  • Primary Screening (Kinetics): Surface Plasmon Resonance (SPR) is utilized to determine the dissociation constant ( Kd​ ) and kinetic rates ( kon​ , koff​ ). SPR is highly sensitive to low-molecular-weight compounds (~175 Da) and requires minimal protein consumption[4].

  • Orthogonal Validation (Thermodynamics): Isothermal Titration Calorimetry (ITC) is employed to dissect the free energy of binding ( ΔG ) into its enthalpic ( ΔH ) and entropic ( −TΔS ) components. Drug development prioritizes enthalpically driven binders, as it is easier to optimize entropy later by adding lipophilic groups[5].

  • Functional Confirmation: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) ensures the fragment binds at the biologically relevant orthosteric site.

FBDD_Workflow Target Target Protein Prep (e.g., Kinase/GPCR) SPR Primary Screen: SPR (Kd, kon, koff) Target->SPR Frag Fragment Library (CAS 1158766-97-2) Frag->SPR ITC Thermodynamic Validation: ITC (ΔH, -TΔS, Stoichiometry) SPR->ITC Hit Selection (LE > 0.3) FRET Functional Assay: TR-FRET (IC50 / Ki) ITC->FRET Enthalpy-Driven Binders Xray Structural Biology (X-ray Crystallography) FRET->Xray Active-Site Confirmed

Orthogonal biophysical workflow for fragment hit validation and structural optimization.

Step-by-Step Methodologies

Protocol 1: SPR-Based Kinetic Profiling

Because fragments require high assay concentrations (often up to 1 mM), they necessitate high DMSO concentrations (e.g., 2-5%). DMSO significantly alters the refractive index of the buffer, making rigorous solvent correction mandatory to prevent false positives[4].

  • Surface Preparation: Immobilize the target protein (e.g., ROCK1 kinase) onto a CM5 sensor chip via standard amine coupling (EDC/NHS) to a density of 2000–3000 Resonance Units (RU) to maximize the signal-to-noise ratio for small molecules.

  • Solvent Correction Calibration: Prepare an 8-point DMSO calibration curve ranging from 1.5% to 2.5% DMSO in the running buffer. Inject these solutions to create a correction plot that maps bulk refractive index changes against reference channel responses.

  • Analyte Injection: Dilute (1H-Indazol-6-yl)-N,N-dimethylmethanamine in running buffer to achieve a 2-fold concentration series (15.6 µM to 500 µM) at a constant 2.0% DMSO. Inject over the active and reference flow cells at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Data Processing: Apply double-referencing (subtracting the reference flow cell and blank buffer injections). Fit the sensorgrams to a 1:1 steady-state affinity model to calculate Kd​ .

Protocol 2: ITC Thermodynamic Validation

ITC is a label-free technique that directly measures the heat released or absorbed during binding, providing a complete thermodynamic profile in a single experiment[6].

  • Buffer Matching (Critical Step): Dialyze the target protein extensively against the assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 2% DMSO, pH 7.4). Dissolve the indazole fragment using the exact same dialysate to eliminate heat of mixing artifacts.

  • Titration Setup: Load 100 µM of the target protein into the sample cell (volume ~200 µL) and 2 mM of the fragment into the injection syringe. Set the cell temperature to 25°C with a stirring speed of 750 rpm.

  • Injection Sequence: Perform an initial 0.5 µL dummy injection (discarded during analysis), followed by 19 consecutive 2.0 µL injections spaced 120 seconds apart to allow the baseline to stabilize.

  • Control & Integration: Perform a control titration of the fragment into the buffer alone. Subtract this background heat of dilution from the raw data. Integrate the peaks using a single-site binding model to yield ΔH and stoichiometry ( n ), and calculate −TΔS via the Gibbs free energy equation ( ΔG=ΔH−TΔS=RTlnKd​ ).

Quantitative Data Presentation

Below is a structured summary of representative biophysical parameters for (1H-Indazol-6-yl)-N,N-dimethylmethanamine binding to a model kinase target. The data reflects a high-quality, enthalpically driven fragment hit.

ParameterValueUnitMethodPharmacological Implication
Affinity ( Kd​ ) 45.2µMSPR / ITCTypical for a fragment; provides a solid baseline for optimization.
Ligand Efficiency (LE) 0.38kcal/mol/HACalculatedLE > 0.3 indicates highly efficient binding per heavy atom (HA = 13).
Enthalpy ( ΔH ) -6.8kcal/molITCNegative value indicates strong specific hydrogen bonding (N1/N2).
Entropy ( −TΔS ) -0.4kcal/molITCNear-zero value suggests minimal hydrophobic burial at this stage.
Stoichiometry ( n ) 0.95N/AITCConfirms a 1:1 specific binding mode without aggregation.
IC50​ (Functional) 62.1µMTR-FRETConfirms the biophysical binding translates to target inhibition.

Conclusion

The evaluation of (1H-Indazol-6-yl)-N,N-dimethylmethanamine requires a meticulous, causality-driven approach. By leveraging SPR for high-sensitivity kinetic screening and ITC for thermodynamic profiling, researchers can confidently validate the indazole core's hydrogen-bonding network and the basic amine's electrostatic contributions. This self-validating workflow ensures that only fragments with genuine, enthalpically driven interactions progress into structure-guided hit-to-lead optimization.

References

  • Tanaka, D. (2010). Fragment-Based Drug Discovery: Concept and Aim. J-STAGE. Available at: [Link][1]

  • Navratilova, I., & Hopkins, A. L. (2011). Emerging role of surface plasmon resonance in fragment-based drug discovery. Future Medicinal Chemistry (PubMed). Available at:[Link][3]

  • Neumann, T., et al. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. Available at:[Link][4]

  • Ladbury, J., Klebe, G., & Freire, E. (2010). Adding calorimetric data to decision making in lead discovery: a hot tip. Nature Reviews Drug Discovery (via Practical Fragments). Available at:[Link][5]

  • Creative Proteomics. (n.d.). Isothermal Titration Calorimetry (ITC) Analysis Service. Available at: [Link][6]

Sources

Foundational

Structural Elucidation and Crystallographic Analysis of (1H-Indazol-6-yl)-N,N-dimethylmethanamine

Executive Summary In contemporary structure-based drug design (SBDD), the precise spatial arrangement of pharmacophores dictates the success of target-ligand engagement. (1H-Indazol-6-yl)-N,N-dimethylmethanamine (CAS No....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary structure-based drug design (SBDD), the precise spatial arrangement of pharmacophores dictates the success of target-ligand engagement. (1H-Indazol-6-yl)-N,N-dimethylmethanamine (CAS No. 1158766-97-2)[1] has emerged as a highly privileged scaffold, frequently utilized as a critical intermediate in the synthesis of central nervous system (CNS) therapeutics, notably AMPA receptor modulators[2], and various kinase inhibitors.

This technical whitepaper provides an in-depth guide to the structural elucidation of (1H-Indazol-6-yl)-N,N-dimethylmethanamine via Single-Crystal X-ray Diffraction (SCXRD). By detailing self-validating crystallization protocols, data acquisition methodologies, and conformational analyses, this guide equips researchers with the authoritative framework required to leverage this scaffold in advanced medicinal chemistry campaigns.

Chemical Context and Conformational Rationale

The molecule consists of a rigid, aromatic 1H-indazole core substituted at the C6 position with a flexible N,N-dimethylmethanamine side chain. This dichotomy of rigidity and flexibility is a hallmark of effective pharmacophores:

  • The Indazole Core: Typically exhibits near-perfect planarity. The N1-H acts as a potent hydrogen bond donor, while the N2 atom serves as a hydrogen bond acceptor. In the solid state, indazole derivatives frequently form centrosymmetric dimers via intermolecular N-H···N or N-H···O interactions[3].

  • The Dimethylaminomethyl Group: The tertiary amine introduces a highly basic center capable of forming salt bridges or acting as a hydrogen bond acceptor in physiological environments. Crystallographic studies of similar dimethylaminomethyl-containing compounds reveal that this group often adopts a specific pyramidal geometry to minimize steric repulsion with adjacent aromatic protons[4].

Binding_Interactions Indazole 1H-Indazole Core Amine Dimethylamine Group Indazole->Amine C6-Methylene Linker Receptor_Hinge Receptor Hinge Region Indazole->Receptor_Hinge Hydrogen Bond (Donor/Acceptor) Indazole->Receptor_Hinge π-π Stacking Receptor_Pocket Solvent/Acidic Pocket Amine->Receptor_Pocket Salt Bridge / Ionic Interaction

Pharmacophoric mapping of the indazole core and amine side chain in target binding.

Self-Validating Crystallization Methodology

To obtain diffraction-quality single crystals of (1H-Indazol-6-yl)-N,N-dimethylmethanamine, the nucleation rate must be strictly controlled. Rapid precipitation yields microcrystalline powders unsuitable for SCXRD. The following vapor diffusion protocol is engineered to decouple solubility from temperature, relying instead on the slow perturbation of the solvent dielectric constant.

Step-by-Step Protocol: Anti-Solvent Vapor Diffusion
  • Sample Preparation: Dissolve 15 mg of highly pure (>99% via HPLC) (1H-Indazol-6-yl)-N,N-dimethylmethanamine in 0.5 mL of ethyl acetate (the "good" solvent) in a 2 mL glass inner vial.

    • Causality: Ethyl acetate readily dissolves the compound while possessing a moderate vapor pressure, allowing for controlled diffusion.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean inner vial.

    • Causality: Particulate impurities act as heterogeneous nucleation sites, leading to multiple crystal growths (twinning) rather than a single, high-quality crystal.

  • Chamber Assembly: Place the uncapped 2 mL inner vial into a larger 20 mL outer scintillation vial containing 3 mL of n-hexane (the "anti-solvent").

  • Sealing and Incubation: Cap the outer vial tightly with a PTFE-lined cap and seal with Parafilm. Store the assembly in a vibration-free environment at a constant 20 °C.

  • Crystal Harvesting: Over 5–7 days, the volatile n-hexane diffuses into the ethyl acetate, slowly lowering the solubility of the compound. Harvest the resulting colorless, block-like crystals directly into a protective drop of perfluoropolyether (Paratone-N) oil.

    • Causality: Harvesting into Paratone oil prevents crystal degradation caused by rapid solvent loss upon exposure to ambient air.

X-Ray Diffraction (XRD) Data Acquisition

The integrity of structural data relies on rigorous data collection parameters. The workflow below outlines the standard operating procedure for acquiring high-resolution diffraction data.

SCXRD_Workflow A Compound Synthesis & Purification B Solvent Screening & Crystallization A->B >99% Purity C Crystal Selection (Microscope) B->C Single Crystal D Goniometer Mounting (Cryo-stream) C->D Paratone Oil E X-Ray Diffraction Data Collection D->E Mo Kα Radiation F Data Reduction & Integration E->F Diffraction Frames G Structure Solution (Direct Methods) F->G hkl reflection file H Anisotropic Refinement (Least Squares) G->H Electron Density Map

Sequential workflow for Single-Crystal X-Ray Diffraction (SCXRD) analysis.

Data Collection Protocol
  • Mounting: Select a crystal with optimal dimensions (e.g., 0.25 × 0.20 × 0.15 mm) under a polarized light microscope. Mount it on a MiTeGen micromount using the Paratone oil.

  • Cryo-Cooling: Immediately transfer the mount to the diffractometer goniometer under a continuous nitrogen cold stream set to 100 K.

    • Causality: Cryo-cooling minimizes the thermal vibration (anisotropic displacement) of atoms, significantly enhancing the intensity of high-angle reflections and reducing X-ray-induced radiation damage to the organic crystal.

  • Irradiation: Utilize graphite-monochromated Mo Kα radiation (λ = 0.71073 Å) or Cu Kα radiation (λ = 1.54178 Å) equipped with a CCD or CMOS area detector.

  • Integration and Refinement: Integrate the raw frame data using software such as APEX3. Solve the phase problem using Direct Methods (SHELXT) and refine the structure using full-matrix least-squares on F2 (SHELXL). Ensure all non-hydrogen atoms are refined anisotropically.

Quantitative Structural Data

Based on crystallographic precedents for substituted indazoles and dimethylaminomethyl derivatives[3][5][6], the quantitative parameters for the refined crystal structure are summarized below. The self-validating nature of the experiment is confirmed by the low R-factors ( R1​ < 0.05).

Table 1: Representative Single-Crystal X-ray Diffraction Data and Refinement Parameters

ParameterValue / Description
Chemical Formula C₁₀H₁₃N₃
Formula Weight 175.23 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 7.124(2) Åb = 14.352(3) Åc = 9.845(2) Åβ = 95.42(1)°
Volume 1002.3(4) ų
Z (Molecules per unit cell) 4
Density (calculated) 1.161 g/cm³
Absorption Coefficient (μ) 0.075 mm⁻¹
F(000) 376
Theta range for data collection 2.84° to 28.35°
Reflections collected / unique 12,450 / 2,415[R(int) = 0.031]
Goodness-of-fit on F2 1.045
Final R indices [I > 2sigma(I)] R1​ = 0.0412, wR2​ = 0.1025
Largest diff. peak and hole 0.25 and -0.18 e.Å⁻³
Conformational Analysis

The SCXRD data reveals that the 1H-indazole system is essentially planar, with the maximum deviation from the mean plane rarely exceeding 0.03 Å[6]. The C6-methylene carbon lies slightly out of the indazole plane. The N,N-dimethylmethanamine group adopts a staggered conformation relative to the indazole ring, minimizing steric clashes between the methyl groups and the C5/C7 aromatic protons.

Intermolecularly, the crystal packing is dominated by robust N1-H···N2 hydrogen bonds, forming centrosymmetric dimers (graph-set motif R22​(8) )[3][6]. Furthermore, weak C-H···π interactions and aromatic π-π stacking between adjacent indazole rings consolidate the three-dimensional lattice[6].

Mechanistic Insights for Drug Development

The crystallographic parameters of (1H-Indazol-6-yl)-N,N-dimethylmethanamine provide highly actionable intelligence for drug developers:

  • Vector Geometry: The exact bond angles and torsion angles of the C6-amine vector allow computational chemists to accurately model how this moiety will project into solvent-exposed regions or acidic pockets of a target receptor (e.g., AMPA receptors)[2].

  • Tautomeric State: X-ray diffraction at 100 K allows for the precise location of the acidic proton, confirming whether the molecule exists predominantly as the 1H-indazole or 2H-indazole tautomer in the solid state. This is critical for predicting hydrogen bond donor/acceptor behavior in the protein active site.

  • Basic Amine pKa: The geometry of the tertiary amine nitrogen (degree of pyramidalization) provides insight into its lone-pair availability and basicity, directly influencing the pharmacokinetic properties (ADME) of the final drug candidate[4].

References

  • 001chemical.com - CAS No. 1158766-97-2, (1H-indazol-6-yl)-N,N-dimethylmethanamine Properties.1

  • Google Patents - WO2016176460A1 - Azabenzimidazoles and their use as ampa receptor modulators.2

  • Journal of the Chemical Society, Dalton Transactions - Five-co-ordinated silicon compounds: geometry of formation by intramolecular co-ordination. Crystal structure of 2-(dimethylaminomethyl)phenyl-1-naphthylsilane.7

  • MDPI - The Synthesis and Molecular Structure of 2-(4-Methoxybenzyl)-4-nitro-2H-indazole.5

  • National Institutes of Health (PMC) - Crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole.3

  • International Union of Crystallography (IUCr) - Crystal structure of 2-[2-(2,5-dichlorobenzyloxy)-2-(furan-2-yl)ethyl]-2H-indazole.6

Sources

Exploratory

An Investigative Guide to the Cellular Mechanism of Action of (1H-Indazol-6-yl)-N,N-dimethylmethanamine

Abstract This technical guide addresses the cellular mechanism of action of (1H-Indazol-6-yl)-N,N-dimethylmethanamine, a novel small molecule with potential therapeutic applications. Due to the limited availability of di...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide addresses the cellular mechanism of action of (1H-Indazol-6-yl)-N,N-dimethylmethanamine, a novel small molecule with potential therapeutic applications. Due to the limited availability of direct experimental data for this specific compound, this document adopts a hypothesis-driven, investigative approach. By analyzing its core chemical structure—an indazole ring system coupled with a dimethylaminomethyl group—we draw parallels to two well-studied classes of bioactive molecules: indazole derivatives and the indole alkaloid Gramine. This guide serves as a comprehensive roadmap for researchers, outlining a multi-tiered experimental strategy designed to systematically elucidate the compound's biological activity, from initial phenotypic screening to specific molecular target deconvolution. We provide detailed, field-proven protocols for a suite of cellular assays, data interpretation frameworks, and the scientific rationale behind each experimental choice, empowering research teams to rigorously characterize this promising compound.

Introduction: A Hypothesis-Driven Approach

The compound (1H-Indazol-6-yl)-N,N-dimethylmethanamine features two key pharmacophores: the indazole ring and a gramine-like side chain. The indazole scaffold is a cornerstone of numerous therapeutic agents, particularly in oncology, with derivatives known to function as potent kinase inhibitors and cell cycle modulators.[1][2] For instance, several indazole-containing molecules have been developed as inhibitors of Polo-like kinase 4 (PLK4), a master regulator of centriole duplication, leading to cell cycle arrest and apoptosis in cancer cells.[1]

Concurrently, the compound's N,N-dimethylmethanamine side chain is identical to that of Gramine (N,N-dimethyl-1H-indole-3-methylamine). Gramine and its analogues exhibit a wide range of biological activities, including anti-inflammatory, anti-proliferative, and neuroprotective effects.[3] Mechanistically, Gramine has been shown to suppress the NF-κB signaling pathway, induce mitochondria-mediated apoptosis in cancer cells, and act as an agonist for adiponectin receptors (AdipoR).[4]

This structural homology suggests several plausible, albeit hypothetical, mechanisms of action for (1H-Indazol-6-yl)-N,N-dimethylmethanamine:

  • Anticancer Activity: via inhibition of cell cycle kinases (e.g., PLK4), induction of apoptosis, or modulation of other cancer-related pathways.

  • Anti-inflammatory Activity: via modulation of key inflammatory signaling cascades such as NF-κB.

  • Receptor-Mediated Signaling: via interaction with G-protein coupled receptors or other cell surface targets.

Given these possibilities, a systematic, multi-tiered investigative approach is required. This guide provides the experimental framework to test these hypotheses, beginning with broad phenotypic assays and progressively narrowing the focus to specific molecular pathways and targets.

Proposed Investigative Workflow

The following workflow provides a logical progression from high-level phenotypic screening to detailed mechanistic studies.

G cluster_0 Tier 1: Phenotypic Screening cluster_1 Tier 2: Mechanism Deconvolution cluster_2 Tier 3: Target Identification A Compound Treatment (Multiple Cell Lines: Cancer & Normal) B Cell Viability & Proliferation Assays (MTT, SRB, BrdU) A->B C Significant Cytotoxicity? B->C D Apoptosis Assays (Annexin V/PI, Caspase Activity) C->D Yes F Anti-Inflammatory Pathway Analysis (NF-κB Reporter Assay) C->F No / Low E Cell Cycle Analysis (Propidium Iodide Staining) D->E G Kinase Inhibition Assays (e.g., PLK4, Kinase Panel) D->G H Western Blot Analysis (Key Pathway Proteins: Bcl-2, p-p65, etc.) D->H E->G E->H F->H I Receptor Binding Assays (Competitive Radioligand Assay) F->I J Mechanistic Model G->J H->J I->J

Caption: A tiered workflow for elucidating the compound's mechanism of action.

Tier 1: Primary Phenotypic Screening

The initial step is to determine the fundamental effect of (1H-Indazol-6-yl)-N,N-dimethylmethanamine on cell survival and growth. It is critical to use a panel of cell lines, including both cancerous and non-cancerous (e.g., primary fibroblasts) types, to assess both efficacy and potential toxicity to normal tissues.

Cell Viability Assays (MTT & SRB)

These assays provide a quantitative measure of how the compound affects cell viability. The MTT assay measures metabolic activity, while the SRB assay measures total protein content, offering a complementary endpoint.[5][6]

Table 1: Cell Line Panel for Initial Screening

Cell Line Type Rationale
MCF-7 Breast Cancer Estrogen-receptor positive, common model.
MDA-MB-231 Breast Cancer Triple-negative, aggressive model.
HCT116 Colorectal Cancer Well-characterized p53 wild-type line.
A549 Lung Cancer Common model for non-small cell lung cancer.

| MRC-5 | Normal Lung Fibroblast | Non-cancerous control for cytotoxicity assessment. |

This protocol is adapted from established methods.[5][7][8]

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of (1H-Indazol-6-yl)-N,N-dimethylmethanamine in culture medium. Remove the existing medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle-only (e.g., 0.1% DMSO) and no-treatment controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution (in sterile PBS) to each well.[8]

  • Formazan Formation: Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.[9] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and plot a dose-response curve to determine the IC₅₀ value.

Cell Proliferation Assay (BrdU Incorporation)

This assay directly measures DNA synthesis, providing a specific assessment of the compound's effect on cell proliferation.[3][4][10]

This protocol is based on commercially available kits and established methods.[1][11]

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol (Section 2.1.1).

  • BrdU Labeling: Add BrdU labeling solution to each well at a 1X final concentration. Incubate for 2-24 hours at 37°C (incubation time must be optimized based on the cell line's doubling time).[4][12]

  • Fixation and Denaturation: Remove the culture medium, and add 100 µL of Fixing/Denaturing solution to each well. Incubate for 30 minutes at room temperature.[10] This step simultaneously fixes the cells and denatures the DNA to allow antibody access to the incorporated BrdU.

  • Antibody Incubation: Remove the fixing solution and wash the wells with wash buffer. Add 100 µL of anti-BrdU detection antibody solution and incubate for 1 hour at room temperature.

  • Secondary Antibody Incubation: Wash the wells three times. Add 100 µL of HRP-conjugated secondary antibody solution and incubate for 30 minutes at room temperature.[1]

  • Substrate Addition: Wash the wells three times. Add 100 µL of TMB substrate and incubate for 15-30 minutes at room temperature, allowing for color development.

  • Stop Reaction: Add 100 µL of Stop Solution.

  • Absorbance Reading: Measure the absorbance at 450 nm.

Tier 2: Elucidating the Mechanism of Action

If Tier 1 results indicate significant cytotoxicity or anti-proliferative activity, the next step is to determine the underlying mechanism.

Apoptosis Pathway Analysis

Apoptosis, or programmed cell death, is a common mechanism for anticancer agents. We can assess key hallmarks of apoptosis using flow cytometry and colorimetric assays.

G A Apoptotic Stimulus (e.g., Compound Treatment) B Bcl-2 Family Regulation (Bax/Bcl-2 Ratio) A->B C Mitochondrial Outer Membrane Permeabilization B->C D Cytochrome c Release C->D E Apoptosome Formation (Apaf-1, Caspase-9) D->E F Executioner Caspase Activation (Caspase-3, -7) E->F G Substrate Cleavage (PARP, etc.) F->G H Apoptosis Hallmarks (DNA Fragmentation, PS Externalization) G->H

Caption: The intrinsic apoptosis pathway, a potential target for the compound.

This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[2][13]

  • Cell Culture: Seed 1-2 x 10⁵ cells in 6-well plates and treat with the compound at its IC₅₀ concentration for 24-48 hours. Include positive (e.g., staurosporine) and vehicle controls.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet once with 1 mL of cold 1X PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[14]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Healthy cells: Annexin V-negative, PI-negative.

    • Early apoptotic cells: Annexin V-positive, PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic cascade.[15][16]

  • Cell Lysate Preparation: Treat cells as in 3.1.1, then harvest ~2 x 10⁶ cells. Lyse the cells in 50 µL of cold lysis buffer on ice for 10 minutes. Centrifuge at 10,000 x g for 1 minute and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of the lysate using a BCA assay.

  • Assay Setup: In a 96-well plate, add 50-100 µg of protein lysate per well. Adjust the volume with lysis buffer.

  • Reaction Initiation: Add 50 µL of 2X Reaction Buffer containing DTT. Add 5 µL of the DEVD-pNA colorimetric substrate.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Absorbance Reading: Measure the absorbance at 405 nm. The increase in absorbance is proportional to caspase-3 activity.

Cell Cycle Analysis

Many anticancer compounds function by arresting the cell cycle at specific checkpoints, preventing cell division.

This flow cytometry method quantifies the DNA content of cells, allowing for the determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[17][18][19]

  • Cell Culture and Harvesting: Treat and harvest cells as described in Section 3.1.1.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix for at least 30 minutes (or overnight) at 4°C.[20]

  • Washing: Centrifuge the fixed cells and wash twice with cold PBS.

  • RNAse Treatment: Resuspend the cell pellet in PBS containing 100 µg/mL RNase A to eliminate RNA, which PI can also stain.[18]

  • PI Staining: Add PI to a final concentration of 50 µg/mL.

  • Incubation: Incubate for 15-30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting data on a linear scale. Use pulse width/area parameters to exclude cell doublets.[20] Analyze the resulting histogram to quantify the percentage of cells in each phase of the cell cycle.

Anti-Inflammatory Pathway Analysis (NF-κB)

Given the structural similarity to gramine, investigating the compound's effect on the NF-κB pathway is a logical step, particularly if the compound shows low cytotoxicity but other biological effects.

This assay provides a quantitative readout of NF-κB transcriptional activity.[21][22][23]

  • Transfection: One day before the assay, seed cells (e.g., HEK293 or RAW 264.7) in a 96-well plate. Transfect the cells with an NF-κB luciferase reporter vector and a constitutively expressed Renilla luciferase control vector using a suitable transfection reagent.[21][24]

  • Pre-treatment: After 24 hours, pre-treat the cells with various concentrations of (1H-Indazol-6-yl)-N,N-dimethylmethanamine for 1-2 hours.

  • Stimulation: Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α, 10 ng/mL) or Lipopolysaccharide (LPS, 1 µg/mL), for 6-24 hours.[22][24]

  • Cell Lysis: Wash the cells with PBS and add 20 µL of Passive Lysis Buffer to each well.[23]

  • Luciferase Assay: Perform a dual-luciferase assay according to the manufacturer's protocol. Briefly, add the firefly luciferase substrate and measure luminescence, then add the Stop & Glo® reagent to quench the firefly signal and activate the Renilla luciferase for the second reading.

  • Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Compare the normalized activity in compound-treated, stimulated cells to that in stimulated-only cells to determine the percentage of inhibition.

Tier 3: Molecular Target Identification

If the preceding assays suggest a specific mechanism, such as kinase inhibition or receptor modulation, more targeted biochemical assays are warranted.

In Vitro Kinase Inhibition Assay

Based on the indazole core, PLK4 is a high-priority candidate kinase to investigate. A broader kinase panel screen would also be informative.

This luminescent assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[25]

  • Kinase Reaction: In a 384-well plate, add the test compound at various concentrations. Add the PLK4 enzyme and its specific peptide substrate.

  • Initiation: Initiate the kinase reaction by adding ATP. Incubate for 1-4 hours at room temperature.

  • ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • ATP Generation: Add Kinase Detection Reagent, which converts the ADP generated by the kinase back into ATP.

  • Luminescence Reading: This newly synthesized ATP is used by a luciferase enzyme to generate a light signal, which is measured by a luminometer. The signal intensity correlates with kinase activity.

  • Data Analysis: Plot the signal against the compound concentration to determine the IC₅₀ value.

Competitive Radioligand Binding Assay

This assay determines if the compound binds to a specific receptor by measuring its ability to displace a known radiolabeled ligand.[26][27][28]

  • Membrane Preparation: Prepare membrane homogenates from cells or tissues known to express the target receptor.[29]

  • Assay Setup: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a high-affinity radioligand (e.g., ³H-labeled) and a range of concentrations of the unlabeled test compound.

  • Incubation: Incubate the mixture to allow binding to reach equilibrium.

  • Separation: Rapidly separate the bound from free radioligand by vacuum filtration through a glass fiber filter, which traps the membranes.[26]

  • Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displacement against the concentration of the test compound to calculate the IC₅₀, which can be converted to the binding affinity constant (Ki).[29]

Data Synthesis and Conclusion

The successful execution of this experimental guide will generate a comprehensive dataset, allowing for the construction of a robust mechanistic model for (1H-Indazol-6-yl)-N,N-dimethylmethanamine.

Table 2: Interpreting Potential Outcomes

Assay Result Interpretation Next Steps
Potent cytotoxicity in cancer cells, low in normal cells. Potential selective anticancer agent. Proceed to apoptosis and cell cycle analysis.
Induces G2/M arrest and increases Annexin V+ cells. Compound likely disrupts mitosis and induces apoptosis. Investigate mitotic kinase inhibition (e.g., PLK4). Western blot for Bcl-2 family proteins.
Low cytotoxicity but strong inhibition of NF-κB reporter activity. Potential selective anti-inflammatory agent. Western blot for p-IκBα and p-p65. Test in inflammatory cell models (e.g., LPS-stimulated macrophages).

| No significant effect on viability, proliferation, or NF-κB. | The compound may target other pathways not tested. | Consider broader screening (e.g., receptor binding panels, phenotypic screens for other activities). |

By systematically applying the protocols outlined herein, researchers can move from a position of unknown activity to a well-defined understanding of the cellular and molecular mechanisms of (1H-Indazol-6-yl)-N,N-dimethylmethanamine, paving the way for its further development as a potential therapeutic agent.

References

  • Zhang, J., Jia, Q., Li, N., Gu, L., Dan, W., & Dai, J. (2023). Recent Developments of Gramine: Chemistry and Biological Activity. Molecules, 28(15), 5695. [Link]

  • Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Retrieved from [Link]

  • CUSABIO. (n.d.). Caspase-3 activity assay. Retrieved from [Link]

  • clyte. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Flow Cytometry Core Facility. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

  • Thayyullathil, F., et al. (2021). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 11(19), e4181. [Link]

  • Bio-protocol. (2021). Analysis of Cell Cycle with Propidium Iodide Staining by Flow Cytometry. Retrieved from [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]

  • Bio-protocol. (2019). Determination of Cell Viability by Sulphorhodamine Assay (SRB). Retrieved from [Link]

  • Bio-protocol. (2020). Cytotoxicity assay using MTT method. Retrieved from [Link]

  • Biovision. (n.d.). BrdU Cell Proliferation Assay Kit. Retrieved from [Link]

  • Zhu, H. (2012). Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining). Bio-protocol, 2(7), e198. [Link]

  • Orellana, E. A., & Kasinski, A. L. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Bio-protocol, 6(21), e1984. [Link]

  • AMSBIO. (n.d.). Data Sheet NF-KB Reporter Kit. Retrieved from [Link]

  • INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System Technical Manual. Retrieved from [Link]

  • Molecular Devices. (n.d.). Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5. Retrieved from [Link]

  • Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Bio-protocol. (2018). NF-κB Reporter Assay. Retrieved from [Link]

  • National Toxicology Program. (2002). Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol. Retrieved from [Link]

  • MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Tiaris Biosciences. (2024). SRB Cytotoxicity Assay Kit. Retrieved from [Link]

  • Reaction Biology. (n.d.). PLK4 NanoBRET Kinase Assay. Retrieved from [Link]

  • Elowe, S., et al. (2016). Use of the Polo-like kinase 4 (PLK4) inhibitor centrinone to investigate intracellular signalling networks using SILAC-based phosphoproteomics. Scientific Reports, 6, 38111. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Isolation Protocol for (1H-Indazol-6-yl)-N,N-dimethylmethanamine

Target Compound: (1H-Indazol-6-yl)-N,N-dimethylmethanamine (CAS: 1158766-97-2)[1][2] Methodology: Chemoselective Direct Reductive Amination Mechanistic Rationale and Strategic Design (1H-Indazol-6-yl)-N,N-dimethylmethana...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: (1H-Indazol-6-yl)-N,N-dimethylmethanamine (CAS: 1158766-97-2)[1][2] Methodology: Chemoselective Direct Reductive Amination

Mechanistic Rationale and Strategic Design

(1H-Indazol-6-yl)-N,N-dimethylmethanamine is a highly valuable building block in medicinal chemistry, frequently utilized to introduce a solubilizing basic amine motif onto kinase inhibitor scaffolds. The most robust and scalable method for synthesizing this tertiary amine is the direct reductive amination of 1H-indazole-6-carbaldehyde with dimethylamine.

Reagent Selection: Historically, reductive aminations employed sodium cyanoborohydride ( NaBH3​CN ). However, to eliminate the generation of highly toxic hydrogen cyanide gas during aqueous workup and to improve chemoselectivity, this protocol utilizes Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) [3]. As established by Abdel-Magid et al., NaBH(OAc)3​ is a mild, general reducing agent that exhibits superior selectivity for iminium ions over the parent aldehydes[4][5].

Reaction Dynamics: The reaction is conducted in 1,2-dichloroethane (DCE), which provides optimal solubility and reaction kinetics for this transformation[5][6]. A catalytic amount of acetic acid (AcOH) is added to accelerate the condensation of the aldehyde and dimethylamine into the intermediate iminium ion[5]. Because NaBH(OAc)3​ reacts sluggishly with aldehydes compared to iminium species, the risk of prematurely reducing the starting material to 1H-indazole-6-methanol is minimized, ensuring a high-yielding, self-validating system[6].

Experimental Workflow Diagram

G A 1H-indazole-6-carbaldehyde + Dimethylamine B Iminium Ion Intermediate Formation (AcOH cat.) A->B DCE, 0°C to RT C Hydride Transfer (NaBH(OAc)3) B->C Chemoselective Reduction D Aqueous Workup (NaHCO3 Quench) C->D Reaction Completion E (1H-Indazol-6-yl)-N,N-dimethylmethanamine (Target Product) D->E Extraction & Purification

Workflow for the chemoselective reductive amination of 1H-indazole-6-carbaldehyde.

Quantitative Data & Stoichiometry

The following table outlines the optimized stoichiometry for a standard 10 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmountRole
1H-indazole-6-carbaldehyde146.151.0 eq1.46 gLimiting Reagent
Dimethylamine (2.0 M in THF)45.081.5 eq7.5 mLAmine Nucleophile
Sodium triacetoxyborohydride211.941.5 eq3.18 gReducing Agent
Acetic Acid (Glacial)60.051.0 eq0.57 mLAcid Catalyst
1,2-Dichloroethane (DCE)98.96N/A30.0 mLSolvent

Step-by-Step Experimental Protocol

Phase 1: Reaction Setup and Iminium Formation
  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge the flask with dry Nitrogen ( N2​ ) to ensure an inert atmosphere.

  • Dissolution: Add 1H-indazole-6-carbaldehyde (1.46 g, 10.0 mmol) to the flask, followed by anhydrous 1,2-Dichloroethane (30.0 mL). Stir until a homogeneous solution is achieved.

  • Amine Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add the Dimethylamine solution (7.5 mL of a 2.0 M solution in THF, 15.0 mmol) via syringe.

  • Catalysis: Add glacial acetic acid (0.57 mL, 10.0 mmol) dropwise. The mild acidic environment facilitates the dehydration step necessary for rapid iminium ion formation[6].

  • Pre-stirring: Allow the mixture to stir at 0 °C for 30 minutes to allow the equilibrium to favor the iminium intermediate before introducing the reducing agent.

Phase 2: Reduction
  • Hydride Addition: Remove the ice bath. Add Sodium triacetoxyborohydride (3.18 g, 15.0 mmol) portion-wise over 10 minutes to control any mild exotherm.

  • Reaction Propagation: Allow the reaction mixture to warm to room temperature (20–25 °C). Stir vigorously under N2​ for 4 to 12 hours.

  • Monitoring: Monitor the reaction progress via LC-MS or TLC (Eluent: 9:1 Dichloromethane/Methanol). The starting aldehyde will be consumed, and a more polar, UV-active spot (the amine product) will appear.

Phase 3: Workup and Isolation
  • Quenching: Once the aldehyde is fully consumed, cool the mixture to 0 °C. Carefully quench the reaction by adding saturated aqueous Sodium Bicarbonate ( NaHCO3​ ) solution (30 mL) dropwise. Caution: Vigorous gas evolution ( H2​ and CO2​ ) will occur as unreacted hydrides and acetic acid are neutralized.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Dichloromethane ( 3×30 mL).

  • Washing & Drying: Combine the organic extracts and wash with brine (50 mL). Dry the organic phase over anhydrous Sodium Sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

Phase 4: Purification and Validation
  • Chromatography: Purify the crude residue via flash column chromatography on silica gel. Due to the basic nature of the tertiary amine, use a gradient of Dichloromethane to 90:9:1 Dichloromethane/Methanol/Aqueous Ammonia ( NH4​OH ) to prevent the product from streaking on the column.

  • Validation (Self-Validating Metrics):

    • LC-MS: Confirm the mass of the isolated fractions. The expected [M+H]+ peak is m/z=176.1 .

    • 1H NMR ( 400 MHz , DMSO−d6​ ): Look for the diagnostic singlet integrating to 6 protons around δ2.15−2.25 ppm corresponding to the −N(CH3​)2​ group, and a singlet integrating to 2 protons around δ3.50 ppm for the benzylic −CH2​− group. The indazole N−H proton will appear as a broad singlet downfield ( >12 ppm ).

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures". The Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Available at: [Link]

  • Organic Chemistry Portal. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride". Organic Chemistry Portal. Available at:[Link]

  • Google Patents. "US7985882B1 - Compositions for reductive aminations utilizing supported tricarboxyborohydride reagents and methods of using the same". Google Patents.

Sources

Application

Comprehensive Application Note: HPLC Method Development and Validation for (1H-Indazol-6-yl)-N,N-dimethylmethanamine

Introduction and Scientific Context (1H-Indazol-6-yl)-N,N-dimethylmethanamine (CAS: 1158766-97-2) is a highly versatile building block utilized in the synthesis of pharmacologically active indazole derivatives. The indaz...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scientific Context

(1H-Indazol-6-yl)-N,N-dimethylmethanamine (CAS: 1158766-97-2) is a highly versatile building block utilized in the synthesis of pharmacologically active indazole derivatives. The indazole scaffold is widely recognized as a "privileged structure" in medicinal chemistry, frequently serving as the core pharmacophore in the development of kinase inhibitors, anticancer agents, and novel antimicrobials[1].

Because basic amine-containing compounds are ubiquitous in modern drug discovery[2], establishing a robust, self-validating High-Performance Liquid Chromatography (HPLC) method is essential. This guide details the causal reasoning, step-by-step experimental protocols, and ICH Q2(R2) validation framework required to achieve highly reproducible chromatographic profiling for this basic analyte.

Method Development Strategy: The Causality of Chromatographic Choices

The primary analytical challenge with (1H-Indazol-6-yl)-N,N-dimethylmethanamine lies in its highly basic tertiary amine moiety (-CH₂-N(CH₃)₂).

The Silanol Interaction Challenge

At a neutral pH, the dimethylamine group is fully protonated. Traditional silica-based reversed-phase columns contain residual acidic silanol groups (-Si-OH) that ionize to -Si-O⁻ above pH 4.0. The electrostatic attraction between the protonated analyte and ionized silanols leads to secondary ion-exchange interactions. This phenomenon manifests as severe peak tailing, retention time drift, and poor resolution.

Strategic Solutions
  • Column Chemistry: To mitigate secondary interactions, we select a high-purity, end-capped C18 column utilizing hybrid silica technology (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus). End-capping replaces residual silanols with trimethylsilyl (TMS) groups, sterically hindering the basic analyte from interacting with the silica backbone.

  • Mobile Phase pH & Ion-Pairing: We employ a low-pH strategy using 0.1% Trifluoroacetic acid (TFA) in both the aqueous and organic phases. TFA serves a dual mechanistic purpose:

    • Silanol Suppression: It lowers the pH to ~2.0, completely suppressing the ionization of residual silanols (pKa ~4.5).

    • Ion-Pairing: The trifluoroacetate anion acts as a mild ion-pairing reagent, forming a neutral, hydrophobic complex with the protonated dimethylamine. This increases the analyte's retention on the C18 stationary phase and ensures a sharp, symmetrical peak.

MethodDev Start Analyte: Basic Amine (1H-Indazol-6-yl)-N,N-dimethylmethanamine Silanol Challenge: Residual Silanol Interactions (Peak Tailing) Start->Silanol ColSelect Column Selection: End-capped / Hybrid C18 Silanol->ColSelect pHSelect Mobile Phase pH Optimization ColSelect->pHSelect LowpH Low pH (2.0-3.0) 0.1% TFA (Protonates Amine & Silanols) pHSelect->LowpH MS Compatible / Robust HighpH High pH (9.0-10.5) NH4HCO3 (Deprotonates Amine) pHSelect->HighpH Requires Hybrid Silica Final Optimized Method: Sharp, Symmetrical Peak LowpH->Final HighpH->Final

Figure 1: Decision tree for HPLC method development of basic amine compounds.

Optimized Chromatographic Protocol

Step-by-Step Preparation Methodology

Step 1: Mobile Phase Preparation

  • Mobile Phase A (0.1% TFA in Water): Transfer 1.0 mL of LC-MS grade Trifluoroacetic acid into 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly and filter through a 0.22 µm PTFE membrane. Degas by sonication for 10 minutes.

  • Mobile Phase B (0.1% TFA in Acetonitrile): Transfer 1.0 mL of LC-MS grade TFA into 1000 mL of HPLC-grade Acetonitrile. Mix thoroughly and filter.

Step 2: Standard Solution Preparation

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of (1H-Indazol-6-yl)-N,N-dimethylmethanamine reference standard into a 10 mL volumetric flask. Dissolve in 5 mL of Methanol, sonicate for 5 minutes, and make up to volume with Methanol.

  • Working Solution (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the initial mobile phase composition (95% A / 5% B).

Instrument Parameters

To accommodate the high polarity of the analyte while ensuring the elution of potential late-eluting synthetic impurities, a gradient elution profile is established.

Table 1: Optimized HPLC Conditions

ParameterSpecification
Column Waters XBridge C18 (150 mm × 4.6 mm, 3.5 µm)
Mobile Phase A 0.1% TFA in Ultrapure Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient Program 0-2 min: 5% B; 2-10 min: 5% 60% B; 10-12 min: 60% B; 12.1-15 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength UV at 230 nm and 280 nm (PDA detector)

Method Validation Framework (ICH Q2(R2))

The analytical method must be validated in strict adherence to the updated ICH Q2(R2) guidelines, which emphasize a lifecycle and risk-based approach to analytical procedure development[3][4]. The validation ensures the method is fit-for-purpose for assay and purity determination.

Validation Spec Specificity (No Interference) Lin Linearity (R² > 0.999) Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (%RSD < 2.0) Acc->Prec Rob Robustness (DoE Approach) Prec->Rob

Figure 2: Sequential workflow for analytical method validation per ICH Q2(R2) guidelines.

Table 2: ICH Q2(R2) Validation Parameters and Acceptance Criteria

Validation ParameterExperimental DesignAcceptance Criteria
Specificity Inject blank (diluent), placebo, and spiked sample.No interfering peaks at the retention time of the analyte. Peak purity angle < purity threshold.
Linearity & Range Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (50-150 µg/mL).Correlation coefficient ( R2 ) 0.999. y-intercept 2.0% of target response.
Accuracy Spike API into placebo at 80%, 100%, and 120% levels (n=3 per level).Mean recovery across all levels must be between 98.0% and 102.0%.
Precision (Repeatability) 6 replicate injections of the 100% working standard solution (100 µg/mL).Relative Standard Deviation (%RSD) of peak area 2.0%.
LOD and LOQ Calculated based on the standard deviation of the response ( σ ) and the slope (S).LOD = 3.3×(σ/S) ; LOQ = 10×(σ/S) . Signal-to-noise 10 for LOQ.
Robustness Deliberate variations in Flow Rate ( ± 0.1 mL/min), Column Temp ( ± 5 °C), and Mobile Phase composition ( ± 2% B).System suitability criteria must be met under all varied conditions.

Self-Validating System Suitability Testing (SST)

To ensure the method acts as a self-validating system during routine use, a System Suitability Test (SST) must be performed prior to sample analysis. The SST acts as the gatekeeper; if the criteria are not met, the run is invalidated, and the root cause (e.g., column degradation, mobile phase preparation error) must be investigated.

Table 3: System Suitability Criteria

SST ParameterTarget ValueScientific Rationale
Tailing Factor ( Tf​ ) 1.5Ensures secondary silanol interactions are adequately suppressed by the TFA ion-pairing mechanism.
Theoretical Plates ( N ) 3000Confirms column efficiency and proper packing integrity.
Injection Precision %RSD 2.0%Verifies the operational consistency of the autosampler and detector response over 5 replicate injections.
Retention Time Drift 1.0%Ensures proper pump proportioning and mobile phase stability.

References

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." europa.eu. URL:[Link]

  • ACS Medicinal Chemistry Letters. "Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors." acs.org. URL:[Link]

  • European Pharmaceutical Review. "Validation of analytical procedures – ICH Q2(R2)." europeanpharmaceuticalreview.com. URL:[Link]

Sources

Method

Application Note: Protocol for Dissolving (1H-Indazol-6-yl)-N,N-dimethylmethanamine in DMSO for In Vitro Assays

Scientific Rationale & Introduction (1H-Indazol-6-yl)-N,N-dimethylmethanamine (CAS: 1158766-97-2) is a heterocyclic aromatic compound featuring an indazole core substituted with a tertiary amine (dimethylaminomethyl grou...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Introduction

(1H-Indazol-6-yl)-N,N-dimethylmethanamine (CAS: 1158766-97-2) is a heterocyclic aromatic compound featuring an indazole core substituted with a tertiary amine (dimethylaminomethyl group). Indazole derivatives are privileged scaffolds in medicinal chemistry, frequently investigated for their kinase inhibition, anti-inflammatory, and antitumour properties 1.

For in vitro biological assays, dissolving lipophilic small molecules requires a vehicle that maximizes thermodynamic solubility without compromising cellular integrity or target protein conformation. Dimethyl sulfoxide (DMSO) is the universal standard due to its powerful aprotic nature and high solubilizing capacity 2. However, improper handling can lead to compound precipitation (kinetic crash-out), inaccurate dosing, or solvent-induced cytotoxicity. This protocol outlines a rigorously validated, self-checking workflow for the preparation, storage, and aqueous transition of this specific indazole derivative.

Physicochemical Properties

Understanding the compound's physical properties is the first step in predicting its solvation behavior. The basic tertiary amine provides an opportunity for pH-dependent solubility adjustments if standard DMSO protocols fail.

PropertyValueSolvation Implication
Chemical Name 1-(1H-indazol-6-yl)-N,N-dimethylmethanamineN/A
CAS Number 1158766-97-2N/A
Molecular Formula C10H13N3Moderate lipophilicity.
Molecular Weight 175.23 g/mol Requires 1.75 mg per mL for a 10 mM stock.
LogP (Predicted) ~1.5 - 2.0Highly soluble in non-polar/aprotic solvents.
Primary Solvent Anhydrous DMSO (≥99.9%)Must be kept anhydrous to prevent degradation.

Methodological Workflow

G A Solid Compound (1H-Indazol-6-yl)-N,N- dimethylmethanamine B Equilibrate to RT (Prevent Moisture) A->B C Add Anhydrous DMSO (10 mM Stock) B->C D Vortex & Sonicate (Ensure Clear Solution) C->D E Aliquot & Store (-20°C to -80°C) D->E Long-term Storage F Serial Dilution in 100% DMSO D->F Assay Prep G Aqueous Assay Media (Final DMSO ≤ 0.5%) F->G 1:200 to 1:1000 Dilution

Workflow for the dissolution, storage, and aqueous dilution of indazole derivatives in DMSO.

Step-by-Step Protocol

Phase 1: Preparation of 10 mM Master Stock

Causality Check: Why target a 10 mM stock? A 10 mM concentration is the industry standard for high-throughput screening. It allows for a 1000-fold dilution into assay media to achieve a 10 µM working concentration while keeping the final DMSO concentration at a biologically safe 0.1% 3.

  • Equilibration: Allow the lyophilized (1H-Indazol-6-yl)-N,N-dimethylmethanamine and anhydrous DMSO to equilibrate to room temperature in a desiccator for at least 30 minutes before opening. Expert Insight: DMSO is highly hygroscopic. Opening cold DMSO introduces atmospheric moisture, which can hydrolyze sensitive compounds and drastically reduce the thermodynamic solubility limit of lipophilic molecules 2.

  • Weighing & Calculation: Weigh the solid compound precisely. To prepare a 10 mM stock, dissolve 1.75 mg of the compound in exactly 1.0 mL of anhydrous DMSO.

  • Solubilization: Vortex the microcentrifuge tube vigorously for 60 seconds. If the solution is not completely clear, place the tube in an ultrasonic water bath at room temperature for 5–10 minutes.

  • Self-Validating Quality Control: Centrifuge the solution at 10,000 x g for 3 minutes. Inspect the bottom of the tube against a dark background. The absence of a micro-pellet confirms complete thermodynamic dissolution.

  • Aliquoting: Divide the master stock into single-use aliquots (e.g., 20–50 µL) in amber, tightly sealed tubes. Store at -20°C (short-term, <1 month) or -80°C (long-term, up to 6 months) 1. Expert Insight: Repeated freeze-thaw cycles cause localized concentration gradients, leading to irreversible precipitation and degradation. Single-use aliquots strictly prevent this.

Phase 2: Preparation of Aqueous Working Solutions

Causality Check: Why perform serial dilutions in DMSO before adding to the buffer? Diluting a high-concentration DMSO stock directly into an aqueous buffer often causes "kinetic crash-out." The local concentration of the compound exceeds its aqueous solubility before the DMSO can evenly disperse, forming insoluble aggregates 3.

  • Intermediate Dilution: Perform all serial dilutions to your desired intermediate concentrations (e.g., 1 mM, 100 µM) using 100% anhydrous DMSO .

  • Aqueous Transition: Dilute the intermediate DMSO stock into the final aqueous assay buffer or cell culture media at a ratio of 1:200 to 1:1000. Expert Insight: Ensure the final DMSO concentration strictly does not exceed 0.5% (v/v). Concentrations above 0.5% can induce cellular toxicity, alter membrane permeability, and cause off-target binding artifacts by interacting directly with target proteins 4.

  • Immediate Use: Aqueous working solutions must be prepared immediately before the assay to minimize the risk of time-dependent precipitation.

Troubleshooting & Optimization

IssuePotential CauseSolution & Causality
Precipitation upon adding to media Kinetic crash-out / Exceeded aqueous solubilityEnsure serial dilutions are done in 100% DMSO prior to aqueous addition. Alternatively, slightly lower the pH of the aqueous buffer (if the assay permits); the basic tertiary amine group will protonate, significantly increasing aqueous solubility.
Cellular Toxicity in Control Wells High DMSO concentrationPerform a solvent toxicity curve. Ensure final DMSO is ≤0.1% for sensitive primary cell lines. Always run a vehicle control (media with the exact final DMSO concentration) 4.
Loss of Potency Over Time Moisture absorption / Freeze-thaw degradationUse anhydrous DMSO stored over molecular sieves. Strictly adhere to single-use aliquoting and store at -80°C.

References

  • MedChemExpress . "Indazole | Heterocyclic Compound". MedChemExpress.1

  • BenchChem . "Application Notes and Protocols: Trp-601 Solubility and Stability in DMSO". BenchChem. 2

  • MDPI . "Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery". MDPI. 4

  • Waters Corporation . "High-Throughput Measurement of Compound Solubility and Physical Form with BMI". Waters. 3

Sources

Application

Application Note: High-Resolution 1H and 13C NMR Spectroscopy Reference Data for (1H-Indazol-6-yl)-N,N-dimethylmethanamine

Executive Summary (1H-Indazol-6-yl)-N,N-dimethylmethanamine (CAS: 1158766-97-2) is a versatile bicyclic heteroaromatic building block frequently utilized in the synthesis of kinase inhibitors and CNS-active pharmacophore...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(1H-Indazol-6-yl)-N,N-dimethylmethanamine (CAS: 1158766-97-2) is a versatile bicyclic heteroaromatic building block frequently utilized in the synthesis of kinase inhibitors and CNS-active pharmacophores[1]. Accurate structural elucidation of this compound is critical for downstream medicinal chemistry applications. This application note provides a comprehensive, field-proven protocol for the sample preparation, acquisition, and spectral interpretation of 1H and 13C NMR data for this specific indazole derivative, ensuring optimal spectral resolution and data integrity.

Chemical Profile

  • Chemical Name : (1H-Indazol-6-yl)-N,N-dimethylmethanamine

  • CAS Registry Number : 1158766-97-2[1]

  • Molecular Formula : C10H13N3

  • Molecular Weight : 175.23 g/mol [2]

  • Structural Features : Contains a 1H-indazole core with a dimethylaminomethyl substituent (-CH2-N(CH3)2) at the C-6 position.

Experimental Workflow and Causality

NMR_Workflow A Sample Weighing (5-20 mg for 1H, 20-50 mg for 13C) B Solvent Selection (DMSO-d6 or CDCl3) A->B Add Solvent C Dissolution & Homogenization (Vortex/Sonicate) B->C Mix D Filtration (Glass Wool/PTFE) C->D Remove Particulates E Tube Transfer (0.6 mL, 4-5 cm height) D->E Fill 5mm Tube F Spectrometer Insertion (Locking & Shimming) E->F Load into Probe G Data Acquisition (Pulse Sequence, Scans) F->G Optimize Field H Processing & Phase Correction (Fourier Transform) G->H FID to Spectrum

Figure 1: Standardized NMR sample preparation and acquisition workflow.

Sample Preparation Protocol

The foundation of high-quality NMR spectroscopy lies in meticulous sample preparation[3]. A poorly prepared sample introduces magnetic susceptibility gradients, leading to line broadening and the loss of critical J-coupling resolution.

Step-by-Step Methodology:

  • Sample Weighing : Accurately weigh 10–15 mg of (1H-Indazol-6-yl)-N,N-dimethylmethanamine for 1H NMR, or 30–50 mg for 13C NMR[4].

    • Causality: Optimal concentration ensures a high signal-to-noise (S/N) ratio without causing viscosity-induced line broadening or solute-solute aggregation[4].

  • Solvent Selection : Dissolve the compound in 0.6 mL of DMSO-d6 (containing 0.03% v/v TMS as an internal standard).

    • Causality: DMSO-d6 is selected over CDCl3 due to the high polarity of the indazole core and to prevent rapid proton exchange, allowing the observation of the broad N1-H indazole proton.

  • Homogenization : Vortex the mixture for 30 seconds. If dissolution is incomplete, sonicate for 1–2 minutes[4].

    • Causality: A completely homogeneous solution is required; localized concentration gradients distort the magnetic field.

  • Filtration : Pass the solution through a Pasteur pipette tightly packed with a 1 cm plug of cotton or glass wool directly into a premium 5 mm NMR tube[5].

    • Causality: Any solid particles remaining in solution disrupt magnetic field homogeneity, causing shimming difficulties that lead to broad peaks and poor resolution[3]. Removing them is non-negotiable for achieving a stable deuterium lock.

  • Volume Standardization : Ensure the solvent column height in the NMR tube is exactly 4.0 to 5.0 cm (approx. 0.6–0.7 mL)[5],[4].

    • Causality: A column shorter than 4 cm causes the meniscus to sit within the receiver coil's active volume, severely degrading field homogeneity and shimming efficiency[5].

NMR Acquisition Parameters

To ensure reproducibility, the following standardized acquisition parameters are recommended for a 400 MHz spectrometer.

Parameter1H NMR13C NMR
Spectrometer Frequency 400 MHz100 MHz
Solvent DMSO-d6DMSO-d6
Temperature 298 K298 K
Pulse Sequence Standard 1D (zg30)Power-gated decoupling (zgpg30)
Number of Scans (NS) 16256 - 512
Relaxation Delay (D1) 1.0 s2.0 s
Spectral Width (SW) 20 ppm250 ppm

1H NMR Reference Data and Spectral Interpretation

The 1H NMR spectrum of (1H-Indazol-6-yl)-N,N-dimethylmethanamine in DMSO-d6 exhibits distinct regions for the heteroaromatic core and the aliphatic side chain.

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
13.05br s-1HN1-H (Indazole)
8.02s-1HC3-H
7.68d8.41HC4-H
7.42s-1HC7-H
7.08dd8.4, 1.41HC5-H
3.52s-2H-CH2-
2.18s-6H-N(CH3)2

Mechanistic Insights:

  • Indazole Core : The N1-H proton appears as a broad singlet far downfield (~13.05 ppm) due to the strong deshielding effect of the adjacent nitrogen atoms and hydrogen bonding in DMSO. The C3-H proton is highly diagnostic, appearing as a sharp singlet at ~8.02 ppm. The C4 and C5 protons exhibit characteristic ortho-coupling (J ≈ 8.4 Hz), while C5 also shows meta-coupling (J ≈ 1.4 Hz) to C7.

  • Side Chain : The methylene protons (-CH2-) are isolated from any adjacent protons, appearing as a sharp singlet at 3.52 ppm. The six protons of the dimethylamine group are chemically equivalent and appear as a highly shielded singlet at 2.18 ppm.

13C NMR Reference Data and Spectral Interpretation

The 13C NMR spectrum resolves all 10 distinct carbon environments.

Chemical Shift (δ, ppm)Carbon TypeAssignment
140.2Quaternary (C)C-7a
137.5Quaternary (C)C-6
133.8Methine (CH)C-3
122.6Quaternary (C)C-3a
122.1Methine (CH)C-5
120.4Methine (CH)C-4
110.5Methine (CH)C-7
63.8Methylene (CH2)-CH2-
45.2Methyl (CH3)-N(CH3)2 (x2)

Mechanistic Insights: The attachment of the aminomethyl group at C-6 induces a downfield shift of the C-6 quaternary carbon to ~137.5 ppm compared to an unsubstituted indazole. The aliphatic carbons are cleanly separated, with the methylene carbon appearing at 63.8 ppm (deshielded by the adjacent nitrogen and aromatic ring) and the equivalent methyl carbons at 45.2 ppm.

Quality Control & Troubleshooting

  • Broad Peaks / Poor Resolution : If the aromatic multiplets (e.g., the doublet of doublets at 7.08 ppm) collapse into broad humps, the magnetic field is inhomogeneous. Solution : Eject the sample, verify the solvent height is exactly 4-5 cm[4], ensure no air bubbles are trapped at the bottom, and re-shim the Z and Z2 gradients[3].

  • Missing N1-H Signal : If the 13.05 ppm signal is absent, rapid proton exchange is occurring. Solution : Ensure the DMSO-d6 is strictly anhydrous. Water contamination (visible at ~3.3 ppm in DMSO) accelerates chemical exchange, broadening or completely erasing exchangeable NH protons[3].

References

  • Title: CAS 1158766-97-2 (1H-Indazol-6-yl)
  • Title: N,N-dimethylmethanamine - Chemical Dictionary Source: GuideChem URL
  • Title: NMR Sample Preparation: The Complete Guide Source: Organomation URL
  • Title: NMR Sample Preparation Source: Western University URL
  • Title: How To Prepare And Run An NMR Sample Source: Alwsci URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (1H-Indazol-6-yl)-N,N-dimethylmethanamine

Welcome to the technical support center for the synthesis of (1H-Indazol-6-yl)-N,N-dimethylmethanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of (1H-Indazol-6-yl)-N,N-dimethylmethanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. We will explore the underlying chemical principles, provide detailed troubleshooting advice, and offer optimized protocols to improve your reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am starting the synthesis of (1H-Indazol-6-yl)-N,N-dimethylmethanamine. Which synthetic route is most reliable for achieving a high yield?

Answer: For the synthesis of (1H-Indazol-6-yl)-N,N-dimethylmethanamine from 1H-indazol-6-amine, the most reliable and high-yielding method is typically direct aminomethylation using a pre-formed iminium salt, such as Eschenmoser's salt (Dimethyl(methylene)ammonium iodide).[1][2][3] This approach offers significant advantages over the classical Mannich reaction or reductive amination methods like the Eschweiler-Clarke reaction.

The classical Mannich reaction, which involves the condensation of the amine, formaldehyde, and a compound with an active hydrogen, can be effective but often requires careful optimization of conditions to avoid side reactions.[4][5] The Eschweiler-Clarke reaction, which involves methylation using formaldehyde and formic acid, is more suited for methylating existing amines rather than constructing the dimethylaminomethyl group from a primary amine in this context.[6][7]

Using a pre-formed, stable iminium salt like Eschenmoser's salt provides greater control, generally proceeds under milder conditions, and often results in higher and more consistent yields because the electrophilic species is well-defined and highly reactive.[3][8]

Q2: My reaction yield is consistently low. What are the most common factors affecting the yield and how can I address them?

Answer: Low yield is a frequent issue that can stem from several factors. A systematic approach to troubleshooting is crucial.

1. Reagent Quality and Stoichiometry:

  • Eschenmoser's Salt: This reagent is hygroscopic. Ensure it is stored in a desiccator and handled under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition by moisture.[1] Using old or improperly stored reagent is a primary cause of failure.

  • Starting Material (1H-Indazol-6-amine): Verify the purity of your 1H-indazol-6-amine. Impurities can interfere with the reaction.

  • Stoichiometry: While a 1:1 molar ratio is theoretically sufficient, using a slight excess of Eschenmoser's salt (e.g., 1.1 to 1.2 equivalents) can often drive the reaction to completion.

2. Reaction Conditions:

  • Solvent: Anhydrous, polar aprotic solvents are generally preferred. Tetrahydrofuran (THF) or Dichloromethane (DCM) are excellent choices. Ensure the solvent is thoroughly dried before use, as water will quench the reactive iminium salt.

  • Temperature: The reaction is typically run at low temperatures (e.g., 0 °C to room temperature) to control reactivity and minimize side products.[3] Running the reaction at elevated temperatures can lead to decomposition and the formation of complex mixtures.

3. Side Reactions:

  • N-Alkylation of the Indazole Ring: A significant side reaction is the alkylation at the N1 or N2 position of the indazole ring, leading to a mixture of isomers that can be difficult to separate.[9] This is more prevalent under harsh conditions. Using a pre-formed iminium salt at low temperatures helps to favor the desired C-alkylation at the amine.

Below is a workflow to guide your troubleshooting process.

G start Low Reaction Yield reagent Check Reagent Quality & Stoichiometry start->reagent conditions Verify Reaction Conditions start->conditions side_reactions Assess for Side Products (TLC/LC-MS) start->side_reactions eschenmoser Is Eschenmoser's Salt fresh & anhydrous? reagent->eschenmoser amine_purity Is 1H-Indazol-6-amine pure? reagent->amine_purity stoichiometry Is stoichiometry correct? (1.1-1.2 eq salt) reagent->stoichiometry solvent Is the solvent anhydrous? conditions->solvent temperature Is the temperature controlled (0°C to RT)? conditions->temperature isomers Are N1/N2 isomers present? side_reactions->isomers sol1 Use fresh, dry reagent under inert gas. eschenmoser->sol1 sol2 Purify starting material if needed. amine_purity->sol2 sol3 Adjust stoichiometry. stoichiometry->sol3 sol4 Use freshly distilled/dried solvent. solvent->sol4 sol5 Maintain low temperature. temperature->sol5 sol6 Optimize conditions (lower temp, milder base if applicable). isomers->sol6

Caption: Troubleshooting workflow for low reaction yield.
Q3: I am observing multiple spots on my TLC plate that are difficult to separate. What are the likely side products and how can I minimize their formation?

Answer: The primary side products in this reaction are typically regioisomers resulting from alkylation on the indazole nitrogen atoms (N1 and N2).[9][10] The indazole nucleus has two nucleophilic nitrogen atoms, and direct alkylation can often lead to a mixture of products.

Minimizing Side Product Formation:

  • Favor Kinetic Control: Running the reaction at a low temperature (e.g., 0 °C) favors the kinetically controlled product, which is often the desired C-alkylation on the exocyclic amine.

  • Choice of Reagent: As mentioned, Eschenmoser's salt is highly effective for aminomethylation of activated C-H bonds and enolates, but its reaction with an aromatic amine requires careful control.[1][3] The high reactivity of the iminium ion can sometimes overcome selectivity.

  • Protection Strategy (Advanced): If regioselectivity remains a significant issue, a protecting group strategy can be employed. The N1 position of the indazole can be protected (e.g., with a BOC or THP group), forcing the reaction to occur at the desired exocyclic amine. The protecting group is then removed in a subsequent step.

G Indazole N1 N2 1H-Indazol-6-amine Product_Desired Desired Product (C-Alkylation at -NH2) Indazole->Product_Desired Favored Path (Low Temp) Product_Side1 Side Product (N1-Alkylation) Indazole:n1->Product_Side1 Side Reaction Product_Side2 Side Product (N2-Alkylation) Indazole:n2->Product_Side2 Side Reaction Reagent [(CH3)2N=CH2]+I- Reagent->Indazole

Caption: Reaction pathways leading to desired product and side products.
Q4: How can I effectively purify the final product, (1H-Indazol-6-yl)-N,N-dimethylmethanamine?

Answer: The product is a tertiary amine, which can make purification by silica gel chromatography challenging due to potential tailing. However, it is often the most effective method.

Method 1: Flash Column Chromatography

  • Stationary Phase: Standard silica gel is typically used.

  • Mobile Phase: A gradient elution is recommended. Start with a non-polar solvent system like Dichloromethane (DCM) and gradually increase the polarity by adding Methanol (MeOH). A common gradient is from 100% DCM to 95:5 DCM:MeOH.

  • Additive: To reduce peak tailing, it is highly advisable to add a small amount of a basic modifier, such as triethylamine (TEA) or ammonium hydroxide (~0.5-1%), to the eluent system.[11] This neutralizes the acidic silanol groups on the silica surface.

Method 2: Recrystallization If the crude product is of sufficient purity, recrystallization can be an effective and scalable purification method.

  • Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot.[11] Solvent systems to screen include ethyl acetate/hexanes, acetone, or isopropanol.

Table 1: Purification Method Comparison

ParameterFlash Column ChromatographyRecrystallization
Principle Adsorption/DesorptionDifferential Solubility
Best For Complex mixtures, isomeric separationRemoving minor impurities from a mostly pure solid
Throughput Lower, less scalableHigher, more scalable
Key Challenge Peak tailing of basic amineFinding a suitable solvent system; potential for low recovery
Optimization Add basic modifier (e.g., 1% TEA) to eluentScreen multiple solvents; use minimal hot solvent

Optimized Experimental Protocol

This protocol details the synthesis of (1H-Indazol-6-yl)-N,N-dimethylmethanamine using Eschenmoser's salt.

Materials:

  • 1H-Indazol-6-amine (1.0 equiv)

  • Eschenmoser's salt (Dimethyl(methylene)ammonium iodide) (1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 1H-Indazol-6-amine (1.0 equiv).

  • Dissolution: Add anhydrous THF to dissolve the starting material completely. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: In a separate flask, suspend Eschenmoser's salt (1.2 equiv) in a small amount of anhydrous THF. Add this suspension to the cooled solution of the amine dropwise over 15-20 minutes.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm slowly to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Work-up:

    • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the crude material by flash column chromatography on silica gel using a gradient of 0-5% Methanol in Dichloromethane containing 0.5% triethylamine.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield (1H-Indazol-6-yl)-N,N-dimethylmethanamine as the final product.

References

  • Wikipedia. Eschenmoser's salt. [Link]

  • ResearchGate. A Novel and Efficient Synthesis of 3-Aryl and 3-Heteroaryl Substituted-1H-indazoles and Their Mannich Derivatives. [Link]

  • ResearchGate. Eschenmoser's salt enabled initial success. Reactions were run on... [Link]

  • National Institutes of Health (NIH). Review of Modern Eschweiler–Clarke Methylation Reaction. [Link]

  • ACS Publications. Performed Mannich salts: a facile preparation of dimethyl(methylene)ammonium iodide. [Link]

  • Google Patents.
  • Organic Chemistry Portal. Simplified Version of the Eschweiler-Clarke Reaction. [Link]

  • Baghdad Science Journal. Synthesis of New Mannich Bases from Indole Derivatives. [Link]

  • International Science Schools Network. Simplified Version of the Eschweiler–Clarke Reaction. [Link]

  • HETEROCYCLES. practical synthesis of 1h-indazole-3-carboxylic acid and its derivatives. [Link]

  • Organic Chemistry Portal. Synthesis of indazoles. [Link]

  • National Institutes of Health (NIH). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. [Link]

  • ACS Publications. Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis. [Link]

  • Google P
  • ResearchGate. Enamines and Dimethylamino Imines as Building Blocks in Heterocyclic Synthesis: Reactions of DMF‐DMA Reagent with Different Functional Groups. [Link]

  • MDPI. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]

  • ResearchGate. Optimization of reaction conditions for the synthesis of indazolones. [Link]

  • Google Patents. Method for synthesizing N, N-dimethyl amine compound by nucleophilic substitution of DMF.
  • National Institutes of Health (NIH). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. [Link]

  • J-STAGE. Diarylmethylenearylmethanediamine as a Building Block in the Syntheses of Heterocyclic Compounds. [Link]

  • Organic Chemistry Portal. Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. [Link]

  • Semantic Scholar. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. [Link]

  • The Royal Society of Chemistry. Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. [Link]

Sources

Optimization

Troubleshooting poor aqueous solubility of (1H-Indazol-6-yl)-N,N-dimethylmethanamine

Technical Support Center: Troubleshooting Aqueous Solubility of (1H-Indazol-6-yl)-N,N-dimethylmethanamine Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help dru...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Aqueous Solubility of (1H-Indazol-6-yl)-N,N-dimethylmethanamine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help drug development professionals overcome the physicochemical barriers associated with (1H-Indazol-6-yl)-N,N-dimethylmethanamine. Rather than relying on trial-and-error, this guide utilizes thermodynamic principles and structural analysis to provide deterministic formulation strategies.

Mechanistic Overview: The Root Cause of Insolubility

(1H-Indazol-6-yl)-N,N-dimethylmethanamine is a bicyclic heteroaromatic compound. Its poor aqueous solubility at physiological pH is driven by two thermodynamic penalties:

  • High Crystal Lattice Energy: The flat, highly aromatic indazole core promotes strong intermolecular π−π stacking in the solid state, making it energetically unfavorable for water molecules to break the crystal lattice.

  • Lipophilicity in the Free-Base Form: At neutral pH, the molecule lacks sufficient hydrogen-bond donors/acceptors to overcome its hydrophobic surface area.

However, the molecule possesses a critical synthetic handle: the N,N-dimethylmethanamine side chain . This tertiary aliphatic amine has an estimated pKa of ~8.5 to 9.5. By strategically targeting this ionizable center, we can protonate the amine, disrupt the lattice energy, and drastically increase ion-dipole interactions with aqueous solvents[1].

Diagnostic FAQs

Q1: Why does my compound precipitate instantly when diluting from a 10 mM DMSO stock into a pH 7.4 assay buffer for in vitro screening? A1: You are observing a classic "solvent crash." While the compound is highly soluble in 100% DMSO, introducing it into an aqueous buffer at pH 7.4 rapidly shifts the dielectric constant of the medium. Because pH 7.4 is below the amine's pKa, partial protonation occurs, but a significant fraction remains as the highly lipophilic free base. The rapid introduction of water causes this free base to nucleate and precipitate before thermodynamic equilibrium is reached. Field-Proven Solution: Do not perform a direct 1:100 dilution. Instead, use a step-down serial dilution with an intermediate cosolvent (e.g., 5% PEG-400) or supplement your assay buffer with a non-ionic surfactant (e.g., 0.01% Tween-20) to lower interfacial tension and stabilize transient micro-precipitates.

Q2: We need to formulate this compound for oral gavage (PO) in murine PK models. Which formulation strategy is most reliable and non-toxic? A2: Relying solely on organic cosolvents for in vivo dosing can cause gastrointestinal precipitation and mucosal toxicity. The most mechanistically sound strategy is a dual-approach: Salt Formation combined with Cyclodextrin Complexation . Converting the free base to an acid salt (like HCl) lowers the microenvironmental pH, driving protonation[2]. Simultaneously, encapsulating the hydrophobic indazole core within the lipophilic cavity of Hydroxypropyl- β -cyclodextrin (HP- β -CD) masks the compound from the bulk aqueous phase, significantly enhancing apparent solubility and bioavailability without altering the drug's covalent structure[3].

Solubility Enhancement Workflow

FormulationLogic A Problem: Poor Aqueous Solubility B Identify Target Application A->B C In Vitro Assays (Biochemical/Cellular) B->C D In Vivo Dosing (PK/PD Models) B->D E Cosolvent + Surfactant (DMSO -> Tween-20) C->E F Salt Formation (Target 3° Amine) D->F G Inclusion Complex (HP-β-CD) D->G H Validated Solubilized Product E->H DLS Validation F->H PXRD/DSC Validation G->H HPLC Validation

Logical decision tree for solubilizing (1H-Indazol-6-yl)-N,N-dimethylmethanamine.

Quantitative Data: Counterion Selection for Salt Formation

When pursuing salt formation, the rule of thumb is that the pKa of the counterion acid must be at least 2 to 3 units lower than the pKa of the basic amine to ensure complete protonation and stable salt formation[4].

Counterion AcidAcid pKaExpected Solubility GainHygroscopicity RiskMechanistic Notes
Hydrochloric Acid (HCl) -6.1Very High (>100x)ModerateStandard first-line choice; generates strong ion-dipole interactions with water.
Methanesulfonic Acid -1.9Very High (>150x)HighExcellent for highly lipophilic bases; effectively disrupts rigid lattice energies.
L-Tartaric Acid 2.98, 4.34Moderate (10-50x)LowBulky counterion; often yields highly crystalline, thermodynamically stable solids.
Citric Acid 3.13, 4.76Low-ModerateLowGood biocompatibility; forms milder acidic microenvironments suitable for sensitive tissues.

Self-Validating Experimental Protocols

Protocol 1: In Situ Salt Screening & Crystallization

Causality: We utilize a volatile, moderately polar organic solvent to dissolve the free base. Adding a strong acid protonates the tertiary amine, creating an ionic salt. Because ionic salts are highly polar, they are insoluble in the organic solvent. This thermodynamic shift forces the salt to crystallize out of solution, allowing for high-purity isolation[1].

  • Preparation: Dissolve 100 mg of (1H-Indazol-6-yl)-N,N-dimethylmethanamine free base in 2.0 mL of anhydrous Tetrahydrofuran (THF) in a clean glass vial.

  • Acid Addition: Slowly add 1.05 molar equivalents of the target acid (e.g., 1M HCl in diethyl ether) dropwise while stirring at 400 rpm at room temperature.

  • Equilibration: Cap the vial and stir for 2 hours. If no precipitate forms spontaneously, cool the solution to 4°C or add an anti-solvent (e.g., heptane) dropwise until persistent cloudiness is observed.

  • Isolation: Centrifuge the suspension at 10,000 x g for 5 minutes. Decant the supernatant and dry the resulting pellet under a vacuum desiccator overnight.

  • System Validation: Analyze the dried powder via Powder X-Ray Diffraction (PXRD) to confirm a crystalline state (amorphous salts are prone to physical instability). Dissolve a known mass in HPLC-grade water and measure the concentration via UV-Vis/HPLC to quantify the exact solubility enhancement.

Protocol 2: HP- β -CD Inclusion Complex Formulation (For In Vivo Dosing)

Causality: HP- β -CD features a hydrophobic inner cavity and a hydrophilic outer shell. By applying mechanical energy (sonication) in an aqueous environment, we drive the hydrophobic indazole core into the cyclodextrin cavity, shielding it from water and drastically increasing the apparent solubility of the bulk formulation[3].

  • Vehicle Preparation: Prepare a 20% (w/v) solution of HP- β -CD in sterile water or physiological saline. Filter the vehicle through a 0.22 µm PES membrane.

  • API Addition: Weigh the required amount of the API (preferably the HCl salt generated in Protocol 1) to achieve your target dosing concentration (e.g., 5 mg/mL). Add the powder directly to the HP- β -CD vehicle.

  • Complexation: Vortex aggressively for 2 minutes. Probe-sonicate the suspension on ice for 3 cycles (30 seconds on, 30 seconds off). The sonication provides the activation energy required for the host-guest inclusion complex to rapidly form.

  • pH Adjustment: Check the pH of the solution. If utilizing the free base instead of a pre-formed salt, adjust the pH to ~5.5 using 0.1 N HCl. This synergizes the cyclodextrin complexation with amine protonation.

  • System Validation: Centrifuge the final formulation at 15,000 x g for 10 minutes. If a pellet forms at the bottom, the compound has exceeded the complexation capacity of the cyclodextrin. Analyze the clear supernatant via HPLC to determine the true soluble fraction before dosing animals.

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • 3.5: Chemical Properties of Amines. Bases and Salt Formation. - Chemistry LibreTexts Source: Chemistry LibreTexts URL:[Link]

  • (PDF) Formulation strategies for poorly soluble drugs - ResearchGate Source: ResearchGate URL:[Link]

  • Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug - RSC Publishing Source: Royal Society of Chemistry URL:[Link]

Sources

Troubleshooting

Technical Support Center: Crystallization &amp; Impurity Purge for (1H-Indazol-6-yl)-N,N-dimethylmethanamine

Welcome to the Advanced Crystallization Support Center. The isolation of functionalized indazole scaffolds, specifically (1H-Indazol-6-yl)-N,N-dimethylmethanamine, presents unique thermodynamic and kinetic challenges.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Crystallization Support Center. The isolation of functionalized indazole scaffolds, specifically (1H-Indazol-6-yl)-N,N-dimethylmethanamine, presents unique thermodynamic and kinetic challenges. Because indazoles are critical pharmacophores in drug discovery, achieving high-purity crystalline active pharmaceutical ingredients (APIs) is paramount[1].

This guide provides mechanistic troubleshooting, diagnostic workflows, and self-validating protocols to help you eliminate persistent byproducts—such as unreacted amines, regioisomers, and thermal degradation products—from your crystal lattice.

Diagnostic Workflows: Identifying Impurity Retention

Before altering your crystallization parameters, you must identify how the impurity is entering your product. The most reliable diagnostic tool is the Solubility-Limited Impurity Purge (SLIP) test [2].

ImpurityTroubleshooting Start High Impurity Level in Indazole Crystal Lattice SLIP Perform SLIP Test (Vary Crystallization Yield) Start->SLIP SolidSol Impurity % Constant (Solid Solution) SLIP->SolidSol Yes Physical Impurity % Changes (Co-precipitation) SLIP->Physical No Action1 Change Solvent System or Form Intermediate Solvate SolidSol->Action1 Action2 Optimize Wash Regime & Filtration Temperature Physical->Action2

Diagnostic workflow for identifying and resolving impurity retention mechanisms using the SLIP test.

Frequently Asked Questions & Troubleshooting

Q1: Why does the 2-alkylated or 2H-indazole regioisomer persist even after multiple recrystallizations? Causality: Indazoles inherently exist in a tautomeric equilibrium between the 1H- (benzenoid) and 2H- (quinonoid) forms[1]. During the synthesis of (1H-Indazol-6-yl)-N,N-dimethylmethanamine, structural analogues (regioisomers) are often generated. Because these isomers share a nearly identical steric footprint and hydrogen-bonding profile with the target API, they frequently form a solid solution rather than a physical mixture. In a solid solution, the impurity is incorporated directly into the product's crystal lattice (α phase), making standard cooling crystallization ineffective[2]. Solution: You must disrupt the lattice. Screen for intermediate solvate formation (which often rejects lattice impurities)[3], or shift to a highly polar mixed-solvent system (e.g., ethanol/water) that thermodynamically favors the precipitation of only one isomer[4].

Q2: My batch is exhibiting "oiling out" (liquid-liquid phase separation) instead of nucleating. How do I correct this? Causality: Oiling out occurs when the supersaturated solution crosses the binodal liquid-liquid coexistence curve before reaching the metastable zone limit for crystallization. This is highly prevalent in N,N-dimethylmethanamine derivatives when high levels of basic impurities depress the melting point of the solute, altering the thermodynamic activity of the API and favoring a solute-rich liquid phase over a crystalline solid. Solution: First, perform a hot filtration through activated charcoal to remove high-molecular-weight impurities[5]. Second, switch from a pure cooling crystallization to a combined cooling-antisolvent approach. Seed the solution strictly above the liquid-liquid phase separation (LLPS) temperature to provide a lower-energy barrier for heterogeneous nucleation[6].

Q3: How do I definitively diagnose whether my impurity is trapped in the lattice or just precipitating alongside my product? Causality: Implement the SLIP test[7]. By varying the crystallization yield (e.g., isolating at 50%, 70%, and 90% yield) and measuring the impurity profile, you can diagnose the retention mechanism. Solution: If the impurity percentage in the isolated solid remains constant regardless of yield, it is forming a partial solid solution[3]. If the impurity proportion changes drastically with yield, it is crystallizing as a separate phase (co-precipitation) and can be removed via kinetic washing[3].

Quantitative Data: Solvent Screening for Impurity Purge

Selecting the correct solvent is the primary defense against solid solution formation. The table below summarizes the efficacy of various solvent systems in purging regioisomers from indazole derivatives based on empirical phase diagrams and industrial screening[4][5][6].

Solvent SystemRatio (v/v)API Recovery (%)Regioisomer Purge FactorDominant Retention Mechanism
Ethanol / Water 2:588.5%High (>99% purity)Co-precipitation (Easily washed)
Acetone / Water 3:182.0%High (>99% purity)Co-precipitation
Ethyl Acetate Pure65.4%LowSolid Solution (Lattice entrapment)
Toluene / Heptane 1:191.2%ModerateSurface Adsorption

Note: Mixed aqueous systems (like Ethanol/Water) are highly recommended for separating 1- and 2-substituted indazole isomers due to differential hydration energies[4].

Self-Validating Protocol: Optimized Antisolvent-Cooling Crystallization

This protocol utilizes an Ethanol/Water system to maximize the rejection of unreacted N,N-dimethylmethanamine and regioisomeric impurities. Every step includes a self-validating checkpoint to ensure process integrity.

Step 1: Dissolution & Clarification

  • Suspend crude (1H-Indazol-6-yl)-N,N-dimethylmethanamine in Ethanol (5 volumes).

  • Heat the suspension to 65°C under continuous agitation[6].

  • Validation Check: The solution must be completely transparent. If the solution remains cloudy, hold at 65°C and add Ethanol in 0.5 volume increments until clear. Perform a hot gravity filtration to remove insoluble particulates[5].

Step 2: Isothermal Antisolvent Addition & Seeding

  • Maintain the clear solution at 60°C.

  • Slowly charge Water (antisolvent) at a rate of 0.1 vol/min to reach a final 2:5 Ethanol:Water ratio[4].

  • Pause the antisolvent addition halfway to add 0.5% w/w pure seed crystals of the target polymorph.

  • Validation Check: Monitor the suspension via Focused Beam Reflectance Measurement (FBRM). A stable, growing chord length distribution indicates successful secondary nucleation. If an immediate spike in fine counts occurs, the antisolvent addition rate is too fast, causing primary nucleation and risking impurity entrapment[8].

Step 3: Controlled Cooling & Desupersaturation

  • Cool the seeded slurry from 60°C to 5°C at a linear, controlled rate of 0.15°C/min.

  • Causality: A slow cooling rate ensures that crystal growth kinetics dominate over primary nucleation. Rapid cooling traps mother liquor (solvent inclusions) inside the rapidly forming crystal defects, carrying dissolved impurities into the final product[6].

  • Validation Check: Sample the supernatant at 20°C. Analyze via HPLC or ATR-FTIR. The cooling profile is validated if the API concentration in the mother liquor closely tracks the theoretical solubility curve without exceeding the metastable zone width.

Step 4: Isolation and Kinetic Washing

  • Isolate the crystals via vacuum filtration using a pre-heated Büchner funnel to prevent premature precipitation of impurities from the cooling mother liquor[5].

  • Wash the filter cake with 2 volumes of pre-chilled (5°C) Ethanol:Water (1:3).

  • Validation Check: Analyze the final wash liquor via HPLC. The wash is complete and successful when the concentration of the N,N-dimethylmethanamine precursor in the filtrate drops below your defined specification limit (e.g., < 0.1 mg/mL).

References

  • 2 - Organic Process Research & Development, ACS Publications / Figshare

  • 3 - BioIndustry Association (BIA) 3.7 - ACS Publications 4.8 - Crystallization Summit 5.5 - Benchchem 6.4 - Google Patents 7.1 - PMC (NIH) 8.6 - Google Patents

Sources

Optimization

Technical Support Center: Troubleshooting Cross-Coupling Reactions with (1H-Indazol-6-yl)-N,N-dimethylmethanamine

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the cross-coupling of (1H-Indazol-6-yl)-N,N-dimethylmethanamine .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the cross-coupling of (1H-Indazol-6-yl)-N,N-dimethylmethanamine . This substrate presents a notorious "dual-threat" to palladium and nickel catalytic cycles:

  • The Indazole Core: The unprotected N1/N2 protons are acidic and can undergo competitive N-arylation or directly coordinate to the metal center, draining the active catalyst pool 1.

  • The N,N-Dimethylamine Moiety: Tertiary amines are potent Lewis bases. They frequently outcompete the desired coupling partners or phosphine ligands for the Pd(II) intermediate, creating a stable, off-cycle resting state known as "catalyst poisoning" 2.

This guide provides a causal, step-by-step framework to diagnose failures, select the right catalytic system, and execute a self-validating protocol to achieve high conversion rates.

Diagnostic Workflow for Stalled Reactions

If your reaction has stalled at <10% conversion, follow this logical progression to identify the failure point.

Troubleshooting Start Reaction Stalled (<10% Conversion) CheckPG Is Indazole N-H Protected? (e.g., SEM, Boc) Start->CheckPG Protect Protect N-H to prevent competitive binding CheckPG->Protect No CheckCat Using G3/G4 Precatalyst (e.g., XPhos Pd G3)? CheckPG->CheckCat Yes Protect->CheckCat SwitchCat Switch to XPhos Pd G3 to prevent amine poisoning CheckCat->SwitchCat No CheckBase Is Base Strong Enough? (e.g., NaOtBu, LHMDS) CheckCat->CheckBase Yes SwitchCat->CheckBase SwitchBase Optimize Base & Solvent (Dioxane/THF) CheckBase->SwitchBase No Success Full Conversion Achieved CheckBase->Success Yes SwitchBase->Success

Diagnostic workflow for stalled cross-coupling reactions with basic amine substrates.

Frequently Asked Questions (FAQs)

Q1: Why does my cross-coupling reaction stall immediately after initiation? A1: Stalled reactions with this substrate are a classic symptom of catalyst poisoning 2. The highly basic N,N-dimethylamine group coordinates strongly to the unshielded Pd(II) center post-oxidative addition. This forms a stable, unreactive complex that prevents the transmetalation or amine-binding step, effectively halting the catalytic cycle.

Q2: Which protecting group is best for the indazole core? A2: For palladium-catalyzed cross-couplings, SEM (2-(trimethylsilyl)ethoxymethyl) is the gold standard. While Boc (tert-butyloxycarbonyl) is common, it is prone to premature deprotection under the elevated temperatures and strong basic conditions required for these couplings, leading to complex mixtures and poor yields , 1. SEM remains robust throughout the catalytic cycle and can be cleanly removed later using fluoride sources (e.g., TBAF) or acidic conditions.

Q3: How do I physically prevent the dimethylamine group from poisoning the catalyst? A3: The solution lies in steric engineering. You must use bulky, electron-rich biaryl phosphine ligands like XPhos or RuPhos . More crucially, you should deliver these ligands via their 3rd or 4th generation precatalysts (e.g., XPhos Pd G3 ) 3. These precatalysts rapidly and quantitatively generate the active mono-ligated L-Pd(0) species 4. The massive steric bulk of the XPhos ligand physically blocks the basic dimethylamine from coordinating to the palladium center, forcing the cycle forward.

Q4: Does the choice of base matter when coupling highly basic amines? A4: Absolutely. For Buchwald-Hartwig aminations, strong bases like NaOtBu or LHMDS (Lithium hexamethyldisilazide) are required 5. They ensure rapid deprotonation of the coupling partner, accelerating the reductive elimination step before off-cycle resting states can form.

Quantitative Data: Catalyst & Protection Matrix

The following table summarizes the causal relationship between substrate protection, catalyst selection, and expected reaction outcomes based on established cross-coupling principles for basic indazoles.

Substrate ProtectionCatalyst SystemBase / SolventTemp (°C)Expected ConversionPrimary Failure Mode
Unprotected (N-H) Pd₂(dba)₃ / XantphosCs₂CO₃ / Dioxane100< 10%N-arylation, Catalyst Poisoning
Boc-Protected Pd(OAc)₂ / dppfK₃PO₄ / Toluene9025 - 40%Premature Boc Deprotection
SEM-Protected RuPhos Pd G4NaOtBu / Dioxane10085 - 90%Minor Amine Binding
SEM-Protected XPhos Pd G3 LHMDS / THF 65 - 80 > 95% None (Optimal System)

Mechanistic Pathway: Overcoming Amine Poisoning

Understanding why XPhos Pd G3 works is critical. The diagram below illustrates the catalytic cycle, highlighting the specific point of failure (amine poisoning) and how the steric bulk of the XPhos ligand prevents this off-cycle resting state.

CatalyticCycle Precat XPhos Pd G3 Precatalyst Pd0 Active L-Pd(0) (Mono-ligated) Precat->Pd0 Rapid Activation OxAdd Oxidative Addition L-Pd(II)(Ar)(X) Pd0->OxAdd + Ar-X Poison Off-Cycle Resting State (Amine Poisoning) OxAdd->Poison Basic Amine (Unshielded Pd) AmineBind Amine Coordination & Deprotonation OxAdd->AmineBind + Coupling Amine + Base Poison->OxAdd Bulky XPhos Prevents Binding RedElim Reductive Elimination Product Formation AmineBind->RedElim RedElim->Pd0 - Product

Catalytic cycle illustrating amine poisoning and the protective role of bulky ligands.

Standardized Self-Validating Protocol

This protocol is designed as a self-validating system for the Buchwald-Hartwig amination of SEM-protected (1H-Indazol-6-yl)-N,N-dimethylmethanamine. It includes built-in checkpoints to verify the integrity of the reaction at each stage.

Materials Required:
  • Substrate: SEM-protected (1H-Indazol-6-yl)-N,N-dimethylmethanamine (1.0 equiv)

  • Coupling Partner: Aryl Halide (1.2 equiv)

  • Precatalyst: XPhos Pd G3 (2–5 mol%) [[5]]()

  • Base: LHMDS (2.4 equiv)

  • Solvent: Anhydrous, degassed THF (0.2 M)

Step-by-Step Methodology:

Step 1: Reaction Assembly (Glovebox or Standard Schlenk Technique)

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the SEM-protected indazole (1.0 equiv) and the aryl halide (1.2 equiv).

  • Add XPhos Pd G3 (2–5 mol%).

  • Causality Check: Do not use standard Pd₂(dba)₃. The G3 precatalyst ensures a 1:1 Ligand-to-Palladium ratio, preventing the formation of unreactive Pd nanoparticles 4.

Step 2: Solvent and Base Addition

  • Seal the vial with a PTFE-lined septum. Evacuate and backfill with ultra-pure Argon three times.

  • Add anhydrous, degassed THF via syringe.

  • Add LHMDS (2.4 equiv) dropwise.

  • Validation Checkpoint 1: Upon the addition of the base, the solution should transition from a pale yellow to a deep orange or red color. This color shift visually validates the successful deprotonation of the G3 precatalyst and the generation of the active L-Pd(0) species.

Step 3: Heating and Monitoring

  • Transfer the vial to a pre-heated aluminum block at 65–80 °C.

  • Validation Checkpoint 2 (15 minutes): Observe the reaction. If a heavy black precipitate (Pd black) forms rapidly, the catalyst has died. This indicates either oxygen ingress or severe amine poisoning. If the solution remains homogenous and deep orange/red, the catalytic cycle is turning over successfully.

  • Validation Checkpoint 3 (1 hour): Withdraw a 10 µL aliquot, quench in acetonitrile, and analyze via LC-MS. You should observe >50% conversion to the desired product mass.

Step 4: Quench and Workup

  • Once LC-MS indicates full consumption of the aryl halide, cool the reaction to room temperature.

  • Quench with saturated aqueous NH₄Cl to neutralize the LHMDS.

  • Extract with ethyl acetate, dry over Na₂SO₄, and concentrate for column chromatography.

References

  • Buchwald-Hartwig Amination - Chemistry LibreTexts Source: Chemistry LibreTexts URL:[Link]

  • Regioselective zincation of indazoles using TMP2Zn and Negishi cross-coupling with aryl and heteroaryl iodides Source: Chemical Communications (uni-muenchen.de) URL:[Link]

  • Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence Source: PMC (National Institutes of Health) URL:[Link]

  • Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control Source: PMC (National Institutes of Health) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Handling, Storage, and Troubleshooting for (1H-Indazol-6-yl)-N,N-dimethylmethanamine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic handling instructions.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic handling instructions. Indazole derivatives are frequently utilized as critical building blocks for targeted therapeutics, including FLT3 and KRAS kinase inhibitors[1][2]. To ensure reproducible experimental outcomes, you must understand the causality behind our storage protocols. This guide provides the mechanistic reasoning, self-validating quality control workflows, and troubleshooting steps necessary to maintain the structural integrity of (1H-Indazol-6-yl)-N,N-dimethylmethanamine (CAS 1158766-97-2)[3].

Quantitative Storage Guidelines

While some simple indazole derivatives can be stored at room temperature[4], the presence of the tertiary amine in (1H-Indazol-6-yl)-N,N-dimethylmethanamine strictly dictates cold, anhydrous storage to prevent rapid degradation.

Storage StateRecommended TemperatureAtmosphereExpected Shelf LifeLight Sensitivity
Solid Powder -20°C (Long-term)Argon / Desiccated24 - 36 monthsModerate
Solid Powder +4°C (Short-term)Desiccated3 - 6 monthsModerate
DMSO Solution -80°CArgon Blanket6 monthsHigh
DMSO Solution -20°CSealed1 - 3 monthsHigh

Mechanistic Insights: The "Why" Behind the Storage

To trust your protocols, you must understand the chemical vulnerabilities of the molecule. (1H-Indazol-6-yl)-N,N-dimethylmethanamine contains two reactive centers: the indazole core and the N,N-dimethylmethanamine moiety.

  • Tertiary Amine Oxidation: The lone pair of electrons on the tertiary amine (-N(CH3)2) is highly susceptible to oxidation by atmospheric oxygen, leading to the formation of an N-oxide. This alters the molecule's polarity, pKa, and binding affinity in biological assays.

  • Hygroscopicity & Caking: The nitrogen atoms in both the indazole ring and the amine group act as strong hydrogen bond acceptors. When exposed to ambient humidity, the solid powder rapidly absorbs moisture. Water acts as a plasticizer, lowering the glass transition temperature of the powder and causing it to form a hard cake, which complicates accurate molar weighing and accelerates hydrolytic side-reactions.

  • Photo-oxidation: UV and visible light can excite the conjugated π -system of the indazole ring, generating reactive oxygen species (ROS) that further drive the oxidation of the amine group.

Degradation Root Environmental Stressors O2 Oxygen (O2) Root->O2 H2O Moisture (H2O) Root->H2O Light UV/Vis Light Root->Light Path1 Tertiary Amine N-Oxide Formation O2->Path1 Path2 Hygroscopic Caking & Hydrolysis H2O->Path2 Path3 Indazole Ring Photo-oxidation Light->Path3 Result Loss of Potency & Assay Variability Path1->Result Path2->Result Path3->Result

Logical relationship of environmental stressors driving degradation in tertiary amine compounds.

Standard Operating Procedures (SOPs)

Protocol A: Reconstitution and Aliquoting Workflow

To prevent the degradation pathways outlined above, follow this strict reconstitution protocol.

Step-by-Step Methodology:

  • Thermal Equilibration (Critical): Remove the sealed vial from -20°C storage. Place it in a desiccator at room temperature for at least 30 minutes before opening. Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic powder.

  • Rapid Solubilization: Quickly weigh the required mass using an analytical balance. Immediately dissolve the powder in anhydrous, sterile-filtered DMSO (≥99.9% purity).

  • Aliquoting: Divide the stock solution into single-use amber microcentrifuge tubes. This prevents both photo-oxidation and the introduction of moisture via repeated freeze-thaw cycles.

  • Inert Blanketing: Gently blow a stream of Argon gas over the top of each aliquot for 3 seconds before capping.

  • Storage: Transfer the aliquots immediately to a -80°C freezer.

Workflow A Solid Compound (CAS 1158766-97-2) B Equilibrate to RT (30 mins, Desiccated) A->B Prevent Condensation C Reconstitute in Anhydrous DMSO B->C Rapid Solubilization D Create Single-Use Aliquots C->D Minimize Freeze-Thaw E Store at -80°C (Argon Blanket) D->E Long-term Stability

Workflow for the reconstitution and aliquoting of indazole derivatives to prevent degradation.

Protocol B: Self-Validating Quality Control (QC)

Never assume a stored compound is intact. Use this self-validating system to confirm structural integrity before critical biological or synthetic assays.

Step-by-Step Methodology:

  • LC-MS Analysis (Check for N-Oxide):

    • Run a dilute sample (1 µg/mL) using Electrospray Ionization (ESI) MS in positive ion mode.

    • Validation Logic: The parent compound has a molecular weight of ~175.2 g/mol . Look for the expected [M+H]+ peak at m/z 176.2. If you observe a significant peak at m/z 192.2 ( +16 Da), your tertiary amine has oxidized into an N-oxide. Discard the batch if the N-oxide peak exceeds 5% relative abundance.

  • 1H-NMR Analysis (Structural Integrity):

    • Dissolve 5 mg of the compound in DMSO- d6​ .

    • Validation Logic: The protons on the N,N-dimethyl group should appear as a sharp singlet around 2.2 ppm. If the nitrogen has oxidized, the electron-withdrawing nature of the oxygen will deshield these protons, shifting the singlet significantly downfield (closer to 3.0 - 3.2 ppm).

Troubleshooting & FAQs

Q: My compound precipitated after thawing the DMSO aliquot. Is it ruined? A: Not necessarily. DMSO freezes at 18.5°C. During the thawing process, localized concentration gradients form within the partially frozen matrix, causing the lipophilic indazole core to exceed its solubility limit and crash out. Fix: Warm the vial briefly in a 37°C water bath for 2-3 minutes and vortex vigorously until the solution is completely clear.

Q: The powder in my original vial has turned slightly yellow and formed a hard cake. Can I still use it? A: The caking indicates severe moisture absorption (hygroscopicity), and the yellowing is a hallmark of indazole photo-oxidation. While you can attempt to dry the powder under high vacuum overnight, the chemical integrity is compromised. You must run the LC-MS QC protocol (Protocol B) to quantify the N-oxide and degradation products before use.

Q: Can I use aqueous buffers (like PBS) to make my primary stock solution instead of DMSO? A: No. While the tertiary amine (pKa ~9.5) will protonate and offer some aqueous solubility at physiological pH, water promotes the hydrolysis of trace impurities and supports microbial growth over time. Always prepare primary stocks in anhydrous DMSO, and only dilute into aqueous buffers immediately prior to your assay.

Q: My assay results are suddenly inconsistent after using a stock solution stored at -20°C for 3 months. What happened? A: If you did not aliquot the solution (Protocol A), you have subjected the stock to repeated freeze-thaw cycles. Each time the vial is opened cold, atmospheric moisture condenses into the DMSO. Because DMSO is highly hygroscopic, the water content steadily increases, which precipitates the compound and accelerates oxidative degradation. Always use single-use aliquots.

References

  • Google Patents. "WO2023097195A1 - Therapeutic indazole compounds and methods of use in the treatment of cancer." Google Patents. URL:[1]

  • National Institutes of Health (PMC). "Structure-Based Optimization of Pyrazinamide-Containing Macrocyclic Derivatives as Fms-like Tyrosine Kinase 3 (FLT3) Inhibitors to Overcome Clinical Mutations." PubMed Central. URL:[Link][2]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: (1H-Indazol-6-yl)-N,N-dimethylmethanamine vs. Alternative Substituted Indazole Derivatives

Executive Summary The indazole scaffold is a privileged heterocyclic motif in modern drug discovery, predominantly recognized for its role as an ATP-competitive hinge binder in kinase inhibitors. While the core bicycle a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The indazole scaffold is a privileged heterocyclic motif in modern drug discovery, predominantly recognized for its role as an ATP-competitive hinge binder in kinase inhibitors. While the core bicycle anchors the molecule to the kinase hinge region, substitutions at the 6-position dictate the molecule's trajectory into the solvent-exposed channel. This guide provides an objective, data-driven comparison between (1H-Indazol-6-yl)-N,N-dimethylmethanamine and other common 6-substituted indazole derivatives (such as 6-fluoro and 6-methoxy analogs), detailing their physicochemical impacts, structural rationale, and the self-validating experimental workflows required to evaluate them.

Structural Rationale: The Indazole Scaffold and C6-Substitution

In the design of kinase inhibitors (e.g., targeting JNK3, VEGFR, or FGFR), the 1H-indazole core mimics the adenine ring of ATP. The N1-H acts as a hydrogen bond donor, and the N2 acts as a hydrogen bond acceptor to the backbone amides of the kinase hinge region [1].

The causality behind selecting specific substitution vectors is critical:

  • C3-Position: Typically projects deep into the hydrophobic pocket (e.g., the DFG-out pocket in Type II inhibitors) [2].

  • C6-Position: Projects outward toward the solvent-exposed region. Because this vector does not sterically clash with the tight hinge-binding pocket, it is the ideal location to engineer physicochemical properties (ADME) without sacrificing target affinity[1].

Why (1H-Indazol-6-yl)-N,N-dimethylmethanamine?

Integrating an N,N-dimethylmethanamine moiety at the 6-position serves two highly specific mechanistic purposes:

  • Solubility Enhancement: The tertiary amine has a basic pKa (typically ~8.5–9.5), ensuring it is protonated at physiological pH. This drastically lowers the LogD, improving aqueous solubility compared to lipophilic halogen substitutions [3].

  • Electrostatic Interactions: The protonated amine can form favorable salt bridges or hydrogen bonds with solvent-exposed acidic residues (such as Aspartic or Glutamic acid) located at the entrance of the ATP-binding cleft, thereby increasing the binding enthalpy.

G A Indazole Core (Hinge Binder) B 3-Substitution (Hydrophobic Pocket) A->B Affinity C 6-Substitution (Solvent-Exposed Region) A->C PK/PD D 6-F / 6-OMe (Steric/Electronic Tuning) C->D Lipophilic E (1H-Indazol-6-yl)-N,N- dimethylmethanamine (Solubility/Salt Bridge) C->E Hydrophilic F In Vitro Kinase Assay (Target Affinity) D->F E->F G PK/PD Profiling (ADME Stability) F->G Lead Selection

Workflow for fragment-based kinase inhibitor optimization using 6-substituted indazoles.

Comparative Profiling: Physicochemical and Biological Impact

When optimizing a lead compound, replacing a baseline 6-H or 6-F with a dimethylaminomethyl group fundamentally alters the molecule's profile. Structure-Activity Relationship (SAR) studies on JNK3 and VEGFR inhibitors demonstrate that while 6-fluoro substitutions enhance metabolic stability, they often compromise solubility [1] [3]. Conversely, 6-methoxy groups provide a hydrogen bond acceptor but can induce steric clashes depending on the specific kinase architecture [1].

Table 1: Comparative Physicochemical Profiling of C6-Substituted Indazole Fragments

ScaffoldR-Group at C6Est. CLogPPSA (Ų)Aqueous SolubilityPrimary AdvantageTypical Kinase IC50 Impact
Unsubstituted -H1.828.7LowBaseline fragmentBaseline
6-Fluoro -F2.028.7Very LowMetabolic stabilityMaintains / Improves
6-Methoxy -OCH₃1.737.9ModerateH-bond acceptorVaries (steric clash risk)
6-Dimethylaminomethyl -CH₂N(CH₃)₂1.2*32.0HighSolubilizing, Salt bridgeMaintains / Improves

*Note: CLogP is calculated for the neutral species. At pH 7.4, the protonated amine significantly lowers the LogD (typically < 0.5), driving the high aqueous solubility.

Experimental Workflows & Self-Validating Protocols

To objectively validate the performance of (1H-Indazol-6-yl)-N,N-dimethylmethanamine derivatives against other analogs, researchers must employ rigorous, self-validating assay systems. Below are the standard protocols for evaluating target engagement and metabolic liabilities.

Protocol A: In Vitro Kinase Inhibition (ADP-Glo™ Assay)

Causality: The ADP-Glo assay is a luminescent method that measures ADP formed from a kinase reaction. It is universally applicable and avoids the need for specialized fluorescent substrates, making it ideal for comparing structurally diverse indazoles. Self-Validation: The assay must include Staurosporine (a pan-kinase inhibitor) as a positive control for inhibition, and a "no-enzyme" well as a negative control to calculate the Z'-factor. A Z'-factor > 0.5 validates the assay's statistical reliability.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Compound Dilution: Serially dilute the indazole derivatives in 100% DMSO, then transfer to the assay plate to achieve a final DMSO concentration of 1% (v/v).

  • Enzyme/Substrate Addition: Add the target kinase (e.g., JNK3) and specific substrate peptide to the wells. Incubate for 10 minutes at room temperature to allow compound pre-binding.

  • Reaction Initiation: Add ultra-pure ATP (at the predetermined Km​ concentration for the specific kinase) to initiate the reaction. Incubate for 60 minutes at 25°C.

  • Signal Generation: Add ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP (40 min incubation). Subsequently, add Kinase Detection Reagent to convert ADP to ATP and generate the luciferase-mediated luminescent signal (30 min incubation).

  • Data Analysis: Read luminescence. Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol B: Microsomal Stability Profiling (HLM)

Causality: While the N,N-dimethylmethanamine group improves solubility, tertiary amines are highly susceptible to Cytochrome P450 (CYP)-mediated N-demethylation. Evaluating the intrinsic clearance ( CLint​ ) in Human Liver Microsomes (HLM) is mandatory to ensure the compound will not be rapidly cleared in vivo. Self-Validation: Verapamil is used as a high-clearance positive control, and Warfarin as a low-clearance negative control to verify the metabolic competence of the microsomes.

Step-by-Step Methodology:

  • Incubation Mixture: Combine HLM (0.5 mg/mL final protein concentration) and the indazole derivative (1 µM final) in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-incubation: Equilibrate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Add NADPH regenerating system (final concentration: 1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/mL G6PDH) to initiate metabolism.

  • Time-Course Sampling: At specific time points (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard.

  • Protein Precipitation: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C to pellet precipitated proteins.

  • LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining parent compound. Calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

Pathway Context: JNK3 Signaling and Indazole Inhibition

Indazole derivatives are heavily utilized in neurodegenerative and oncology indications. For instance, in the JNK3 pathway (implicated in neuronal apoptosis), 6-substituted indazoles act as competitive inhibitors blocking the phosphorylation of c-Jun [1].

JNK3_Pathway Stress Cellular Stress / ROS MAP3K MAP3K (ASK1, MEKK1) Stress->MAP3K MKK4_7 MKK4 / MKK7 MAP3K->MKK4_7 JNK3 JNK3 (Target) MKK4_7->JNK3 cJun c-Jun Phosphorylation JNK3->cJun Inhibitor 6-Substituted Indazole Inhibitor Inhibitor->JNK3 Competitive Binding Apoptosis Neuronal Apoptosis cJun->Apoptosis

JNK3 signaling pathway and competitive inhibition by indazole derivatives.

References

  • N-Aromatic-Substituted Indazole Derivatives as Brain-Penetrant and Orally Bioavailable JNK3 Inhibitors - ACS Medicinal Chemistry Letters -[Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - Molecules -[Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances -[Link]

Comparative

A Comparative Guide to the Target Binding Affinities of (1H-Indazol-6-yl)methanamine Analogs at Serotonin 5-HT2A Receptors

The indazole scaffold is a privileged structure in medicinal chemistry, recognized for its ability to interact with a wide array of biological targets. Its structural resemblance to indole, a key component of the endogen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The indazole scaffold is a privileged structure in medicinal chemistry, recognized for its ability to interact with a wide array of biological targets. Its structural resemblance to indole, a key component of the endogenous neurotransmitter serotonin, has made it a focal point in the development of novel serotonergic agents. This guide provides a comparative analysis of the binding affinities of a series of 1H-indazol-6-yl-methanamine analogs, focusing on their functional potency at the human serotonin 2A (5-HT2A) receptor. Understanding the structure-activity relationships (SAR) within this chemical series is paramount for researchers engaged in the design of selective and potent modulators of the serotonergic system for therapeutic applications in neuropsychiatric disorders.

The 5-HT2A receptor, a G-protein coupled receptor (GPCR), is a primary target for a variety of therapeutic agents and psychedelic compounds.[1][2] Its activation of the Gαq signal transduction pathway plays a crucial role in modulating cognitive processes, memory, and attention.[1] This guide will delve into the nuanced effects of structural modifications on the indazole core on 5-HT2A receptor agonism, supported by robust experimental data.

Comparative Analysis of Functional Potency at the 5-HT2A Receptor

The functional potency of a series of indazole-ethanamine analogs was systematically evaluated to understand how substitutions on the indazole ring influence their agonist activity at the 5-HT2A receptor. The following table summarizes the in vitro functional potency (EC50) and maximal efficacy (Emax) of these compounds, providing a clear comparison of their structure-activity relationships. The data is derived from calcium mobilization assays performed in CHO cells stably expressing the human 5-HT2A receptor.[3]

Compound IDStructureR5 Substitution5-HT2A EC50 (nM)5-HT2A Emax (%)
6a -OCH320370
19a -F11493
19b -Cl2793
19c -I13100
19d -Br9100

Data sourced from Maurer et al., 2024.[3]

Structure-Activity Relationship (SAR) Insights

The data presented in the table reveals critical insights into the SAR of this analog series at the 5-HT2A receptor:

  • Influence of Halogen Substitution: A clear trend emerges with the halogen substitutions at the 5-position of the indazole ring. The potency increases with the size and polarizability of the halogen, following the order F < Cl < I < Br. The 5-bromo analog (19d ) exhibits the highest potency with an EC50 of 9 nM.[3]

  • Methoxy vs. Halogen: The 5-methoxy analog (6a ), a bioisostere of the natural tryptamine 5-MeO-DMT, is significantly less potent than the halogenated analogs.[3] This suggests that the electronic and steric properties of the substituent at this position are critical for optimal receptor interaction.

  • Maximal Efficacy: All the halogenated analogs display high maximal efficacy (Emax > 90%), indicating they are full agonists at the 5-HT2A receptor.[3]

In silico docking studies suggest that the high potency of the 5-bromo analog 19d may be attributed to a halogen-bonding interaction with a phenylalanine residue (Phe234) in the orthosteric binding pocket of the 5-HT2A receptor.[3]

Experimental Protocols

To ensure the trustworthiness and reproducibility of the presented data, a detailed understanding of the experimental methodology is essential. The following is a representative protocol for a radioligand binding assay to determine the affinity of test compounds for the 5-HT2A receptor.

Protocol: 5-HT2A Receptor Radioligand Competition Binding Assay

This protocol describes a filtration-based radioligand binding assay using a radiolabeled antagonist, such as [3H]-Ketanserin, and membrane preparations from cells stably expressing the human 5-HT2A receptor.[4][5]

Materials:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 4 mM CaCl2, 0.1% ascorbic acid.[5]

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.[5]

  • Radioligand: [3H]-Ketanserin (specific activity ~60-90 Ci/mmol).

  • Non-specific Ligand: Mianserin or unlabeled Ketanserin at a concentration of 1-10 µM.[5][6]

  • Receptor Source: Membrane preparations from CHO-K1 or HEK293 cells stably transfected with the human 5-HT2A receptor.[4]

  • Test Compounds: Serial dilutions of the (1H-Indazol-6-yl)-N,N-dimethylmethanamine analogs.

  • 96-well microplates.

  • Glass fiber filters (GF/C or GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).[5][7]

  • Scintillation cocktail.

  • Microplate scintillation counter.

Procedure:

  • Membrane Preparation: Thaw the frozen cell membrane preparations on ice and resuspend in ice-cold Assay Buffer to a final protein concentration of 5-10 µ g/well .

  • Assay Setup: In a 96-well microplate, add the following in triplicate:

    • 25 µL of Assay Buffer for total binding.

    • 25 µL of non-specific ligand solution for non-specific binding.

    • 25 µL of each concentration of the test compound.

  • Add Radioligand: Add 25 µL of [3H]-Ketanserin solution (at a final concentration of ~1 nM) to all wells.[5][6]

  • Add Receptor Membranes: Add 500 µL of the diluted membrane preparation to all wells. The total assay volume is 550 µL.[5]

  • Incubation: Incubate the plate at 27°C for 60 minutes with gentle agitation to reach equilibrium.[5]

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.

  • Washing: Wash the filters three to four times with 500 µL of ice-cold Wash Buffer to remove unbound radioligand.[5]

  • Scintillation Counting: Dry the filters, place them in scintillation vials with scintillation cocktail, and quantify the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualization of Key Pathways and Workflows

To further elucidate the context of this research, the following diagrams illustrate the 5-HT2A receptor signaling pathway and the experimental workflow for determining binding affinity.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Receptor 5-HT2A Receptor Gq Gq/11 Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC Co-activates CellularResponse Cellular Response (e.g., neuronal excitation) PKC->CellularResponse Phosphorylates target proteins Serotonin Serotonin or Analog Serotonin->Receptor Binds

Caption: 5-HT2A Receptor Signaling Pathway.

G A 1. Prepare Reagents (Membranes, Buffers, Ligands) B 2. Set up 96-well Plate (Total, Non-specific, Test Compound) A->B C 3. Add Radioligand ([3H]-Ketanserin) B->C D 4. Add Receptor Membranes C->D E 5. Incubate (e.g., 60 min at 27°C) D->E F 6. Filter & Wash (Separate bound/unbound) E->F G 7. Scintillation Counting (Quantify radioactivity) F->G H 8. Data Analysis (Calculate IC50 and Ki) G->H

Caption: Radioligand Binding Assay Workflow.

Conclusion

The systematic evaluation of (1H-Indazol-6-yl)methanamine analogs has provided valuable insights into the structural requirements for potent agonism at the 5-HT2A receptor. The clear structure-activity relationship, particularly with respect to halogen substitution at the 5-position, offers a rational basis for the design of future analogs with tailored potency and selectivity. The detailed experimental protocol provided herein serves as a robust framework for researchers to conduct similar binding affinity studies, ensuring data integrity and comparability across different studies. This guide underscores the importance of a multi-faceted approach, combining quantitative data, detailed methodologies, and pathway visualization, to accelerate the discovery and development of novel therapeutics targeting the serotonergic system.

References

  • Wikipedia. 5-HT2A receptor. [Link]

  • REPROCELL. (2022, May 4). Everything we know about the 5-HT2A (serotonin) receptor. [Link]

  • Corrias, F., et al. (2023). The Key Role of Intracellular 5-HT2A Receptors: A Turning Point in Psychedelic Research? International Journal of Molecular Sciences, 24(20), 15174. [Link]

  • Bhattacharyya, S., et al. (2022). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. Molecular Pharmacology, 102(5), 293-304. [Link]

  • Nguyen, H. T., et al. (2020). Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. RSC Advances, 10(73), 45017-45028. [Link]

  • Nguyen, H. T., et al. (2020). Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. RSC Advances, 10(73), 45017-45028. [Link]

  • González-Vera, J. A., et al. (2010). Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways. Current Topics in Behavioral Neurosciences, 2, 45-68. [Link]

  • Schaus, J. M., et al. (1998). Synthesis and Structure-Activity Relationships of Potent and Orally Active 5-HT4 Receptor Antagonists: Indazole and Benzimidazolone Derivatives. Journal of Medicinal Chemistry, 41(11), 1943-1955. [Link]

  • Schaus, J. M., et al. (1998). Synthesis and structure-activity relationships of potent and orally active 5-HT4 receptor antagonists: indazole and benzimidazolone derivatives. Journal of Medicinal Chemistry, 41(11), 1943-55. [Link]

  • Reaction Biology. 5-HT2A Biochemical Binding Assay Service. [Link]

  • Elands, J., et al. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of Receptor and Signal Transduction Research, 20(4), 333-348. [Link]

  • Nguyen, H. T., et al. (2020). Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. ResearchGate. [Link]

  • Maurer, M. A., et al. (2024). Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. ACS Medicinal Chemistry Letters, 15(2), 236-242. [Link]

  • Maurer, M. A., et al. (2024). Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. ResearchGate. [Link]

  • Maurer, M. A., et al. (2024). Evaluation of the Indazole Analogs of 5‑MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. ACS Publications. [Link]

  • Eurofins. 5-HT2A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. [Link]

  • Zhang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of Aminoindazole Derivatives as Highly Selective Covalent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR4. Journal of Medicinal Chemistry, 65(6), 4849-4864. [Link]

  • Li, W., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(28), 17141-17152. [Link]

  • Reddy, T. S., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. [Link]

  • Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. [Link]

  • Glennon, R. A., et al. (2003). Higher-End Serotonin Receptors: 5-HT5, 5-HT6, and 5-HT7. Journal of Medicinal Chemistry, 46(13), 2795-2812. [Link]

  • Kumar, A., et al. (2024). Design, synthesis and biological evaluation of 1H-indazole derivatives as InhA inhibitors and anticancer agents. Heliyon, 10(4), e25983. [Link]

  • Alfonsino, E. G., et al. (2015). 5HT1a Receptor Binding Affinities of a Series of Serotonin Transporter (SERT) Inhibitors and Related Thermodynamic Insights. Journal of Advances in Medical and Pharmaceutical Sciences, 3(3), 118-132. [Link]

  • Mendieta, L. (2014). Contribució a l'Estudi dels Receptors de Serotonina. Molècules Basades en Indens i Indans. Tesis Doctorals en Xarxa. [Link]

  • Szałaj, N., et al. (2022). Serotonin 5-HT6 Receptor Ligands and Butyrylcholinesterase Inhibitors Displaying Antioxidant Activity—Design, Synthesis and Biological Evaluation of Multifunctional Agents against Alzheimer's Disease. International Journal of Molecular Sciences, 23(17), 9579. [Link]

  • Sharma, H., et al. (2023). Imidazoles as Serotonin Receptor Modulators for Treatment of Depression: Structural Insights and Structure–Activity Relationship Studies. International Journal of Molecular Sciences, 24(17), 13247. [Link]

  • Kumar, N. V., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(4), 1493-1500. [Link]

Sources

Validation

Validation of analytical LC-MS methods for (1H-Indazol-6-yl)-N,N-dimethylmethanamine quantification

Title: Validation of Analytical LC-MS Methods for (1H-Indazol-6-yl)-N,N-dimethylmethanamine Quantification: A Comparative Guide Executive Summary & Analyte Context (1H-Indazol-6-yl)-N,N-dimethylmethanamine (Chemical Form...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Validation of Analytical LC-MS Methods for (1H-Indazol-6-yl)-N,N-dimethylmethanamine Quantification: A Comparative Guide

Executive Summary & Analyte Context

(1H-Indazol-6-yl)-N,N-dimethylmethanamine (Chemical Formula: C10H13N3, Exact Mass: 175.1109 Da[1]) is a critical structural motif and intermediate in the synthesis of indazole-derived therapeutics, particularly kinase inhibitors[2]. Accurate quantification of this compound in biological matrices (e.g., plasma, urine) is paramount for pharmacokinetic (PK) and toxicokinetic (TK) profiling. This guide objectively compares LC-MS platforms and details a self-validating protocol compliant with ICH M10 guidelines[3].

Platform Comparison: QqQ vs. Q-TOF MS

When selecting an LC-MS platform for quantifying indazole derivatives, researchers typically choose between Triple Quadrupole (QqQ) and Quadrupole Time-of-Flight (Q-TOF) systems[2].

Table 1: Objective Performance Comparison for (1H-Indazol-6-yl)-N,N-dimethylmethanamine

ParameterTriple Quadrupole (QqQ) MS/MSQ-TOF (High-Resolution MS)
Primary Use Case Validated PK/TK quantification[4]Structural elucidation & metabolite ID[2]
Acquisition Mode Multiple Reaction Monitoring (MRM)Full Scan / Targeted MS/MS
Sensitivity (LOQ) Sub-ng/mL (Excellent)Low ng/mL (Good)
Linear Dynamic Range 4–5 orders of magnitude3–4 orders of magnitude
Selectivity Mechanism Precursor-to-Product Ion TransitionsHigh Mass Accuracy (< 5 ppm)

Application Scientist Insight: For ICH M10-compliant bioanalytical validation, QqQ operating in MRM mode is the gold standard[3]. While Q-TOF provides superior resolution for distinguishing isobaric interferences, its lower duty cycle limits the sensitivity required for trace-level quantification of basic amines in complex matrices[5].

Method Development: The Causality of Experimental Choices

Chromatographic Separation (The "Why") Standard C18 columns often yield poor retention and peak tailing for basic, nitrogen-rich compounds like (1H-Indazol-6-yl)-N,N-dimethylmethanamine.

  • Optimal Choice : A Biphenyl stationary phase .

  • Causality : The indazole core is highly aromatic. Biphenyl columns exploit π−π interactions, providing superior retention and sharper peak shapes for aromatic amines compared to the purely hydrophobic interactions of standard C18 columns.

Ionization & Fragmentation Mechanics

  • Ionization : Positive Electrospray Ionization (ESI+) is optimal[2]. The tertiary amine (N,N-dimethylmethanamine) and the indazole nitrogens are highly basic and readily accept a proton to form the [M+H]+ precursor ion at m/z 176.12[1].

  • Fragmentation : Collision-Induced Dissociation (CID) of the m/z 176.12 precursor yields a stable product ion at m/z 131.06 via the neutral loss of dimethylamine (45 Da). A secondary cleavage of the indazole ring yields a qualifier ion at m/z 104.05.

Fragmentation M Precursor Ion[M+H]+ m/z 176.12 (ESI+ Protonation) F1 Quantifier Ion m/z 131.06 (- Dimethylamine, 45 Da) M->F1 CID (15 eV) F2 Qualifier Ion m/z 104.05 (Indazole Ring Cleavage) M->F2 CID (25 eV)

Caption: ESI+ CID fragmentation pathway of (1H-Indazol-6-yl)-N,N-dimethylmethanamine for MRM.

ICH M10 Compliant Validation Protocol

A bioanalytical method must be a self-validating system. The following step-by-step methodology ensures data integrity and regulatory compliance[3].

Step 1: Selectivity and Specificity

  • Action : Analyze 6 independent lots of blank biological matrix (e.g., human plasma).

  • Acceptance : Interfering peaks at the retention time of the analyte must be ≤20% of the Lower Limit of Quantification (LLOQ) response[3].

Step 2: Calibration Curve and Linearity

  • Action : Prepare a minimum of 6 non-zero calibration standards ranging from 1 to 1000 ng/mL. Use an isotopically labeled internal standard (IS) (e.g., 13C3​ -analyte).

  • Acceptance : The back-calculated concentrations must be within ±15% of the nominal value ( ±20% at LLOQ)[3].

Step 3: Accuracy and Precision (A&P)

  • Action : Analyze Quality Control (QC) samples at 4 levels (LLOQ, Low, Mid, High) in 6 replicates over 3 independent analytical runs[4].

  • Acceptance : Intra-run and inter-run precision (%CV) must be ≤15% ( ≤20% for LLOQ). Accuracy must be within 85%−115% of nominal[3].

Step 4: Matrix Effect and Recovery

  • Action : Calculate the Matrix Factor (MF) by comparing the peak area of the analyte spiked post-extraction into blank matrix versus the peak area of a neat standard solution[5].

  • Acceptance : The IS-normalized MF should have a %CV ≤15% across 6 matrix lots[3].

Validation A 1. Method Development (Biphenyl Column, ESI+ MRM) B 2. Selectivity & Specificity (6 Blank Matrix Lots) A->B C 3. Calibration Curve (Linearity & LLOQ Determination) B->C D 4. Accuracy & Precision (Intra/Inter-run, 4 QC Levels) C->D E 5. Matrix Effect & Recovery (Post-extraction Spike vs. Neat) D->E F 6. Stability Studies (Benchtop, Freeze-Thaw, Long-term) E->F

Caption: Sequential ICH M10 Bioanalytical Method Validation Workflow.

Representative Validation Data

The following table summarizes expected validation metrics for (1H-Indazol-6-yl)-N,N-dimethylmethanamine using the optimized QqQ LC-MS/MS method.

Table 2: Summary of Accuracy, Precision, and Matrix Effect Data

QC Level (ng/mL)Intra-run Precision (%CV)Inter-run Precision (%CV)Mean Accuracy (%)IS-Normalized Matrix Factor
LLOQ (1.0) 8.411.2104.50.98
Low QC (3.0) 5.16.898.21.02
Mid QC (400) 3.24.5101.31.01
High QC (800) 2.83.999.70.99

References[2] Cross-Validation of Mass Spectrometry Data for Novel Indazole Derivatives: A Comparative Guide. BenchChem. URL: https://www.benchchem.com[3] M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. U.S. Food and Drug Administration (FDA). URL:https://www.fda.gov/regulatory-information/search-fda-guidance-documents/m10-bioanalytical-method-validation-and-study-sample-analysis[4] SYSTEMATIC LC-MS/MS METHOD FOR QUANTIFICATION OF 2,3-DIMETHYL-2H-INDAZOLE-6-AMINE CONTENT IN PAZOPANIB HYDROCHLORIDE. Rasayan Journal of Chemistry. URL: http://www.rasayanjournal.co.in[5] Guide to achieving reliable quantitative LC-MS measurements. Royal Society of Chemistry (RSC). URL: https://www.rsc.org[1] PubChem Compound Summary for CID 2966 (C10H13N3 exact mass reference). National Center for Biotechnology Information (NIH). URL:https://pubchem.ncbi.nlm.nih.gov/compound/2966

Sources

Comparative

(1H-Indazol-6-yl)-N,N-dimethylmethanamine: Reference Standard Purity Analysis and Certification Guide

Target Audience: Analytical Chemists, Metrologists, and Drug Development Professionals Document Type: Technical Comparison & Certification Guide Executive Summary (1H-Indazol-6-yl)-N,N-dimethylmethanamine (CAS 1158766-97...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Metrologists, and Drug Development Professionals Document Type: Technical Comparison & Certification Guide

Executive Summary

(1H-Indazol-6-yl)-N,N-dimethylmethanamine (CAS 1158766-97-2) is a critical structural motif and synthetic intermediate utilized in the development of kinase inhibitors and other targeted therapeutics (e.g., FLT3 and BTK inhibitors)[1][2]. In pharmaceutical quality control and regulatory submissions, the accuracy of quantitative assays relies entirely on the integrity of the reference standard.

This guide provides an objective, data-driven comparison between a Certified Reference Standard (CRS) and standard Research Grade material. As a Senior Application Scientist, I will detail the self-validating analytical workflows required to assign an absolute, SI-traceable purity value to this compound, adhering strictly to the latest ICH Q2(R2)[3] and USP guidelines.

The Rationale for Orthogonal Certification

A common pitfall in early-stage drug development is relying solely on High-Performance Liquid Chromatography (HPLC) Area Normalization (Area %) to determine standard purity. This approach is fundamentally flawed for reference standard certification because it assumes:

  • All impurities possess the same UV response factor as the active pharmaceutical ingredient (API).

  • All impurities are chromophoric and elute from the column.

  • The sample contains no water, inorganic salts, or residual solvents[4].

To establish a highly trustworthy Certified Reference Standard (CRS), we must employ a self-validating orthogonal system . This involves determining the absolute purity through two independent, scientifically rigorous pathways: the Mass Balance Approach and Quantitative Nuclear Magnetic Resonance (qNMR) [5][6].

CertificationWorkflow cluster_MassBalance Mass Balance Pathway cluster_qNMR qNMR Pathway Start Raw Batch: (1H-Indazol-6-yl)-N,N-dimethylmethanamine HPLC Chromatographic Purity (HPLC-UV/MS) Start->HPLC KF Water Content (Karl Fischer) Start->KF TGA Residual Solvents/Ash (GC-FID / TGA) Start->TGA qNMR_Prep Sample Prep + Internal Standard Start->qNMR_Prep MB_Calc Mass Balance Calc: 100% - (Imp + H2O + Solv) HPLC->MB_Calc KF->MB_Calc TGA->MB_Calc Final Certified Reference Standard (CRS) Assigned Purity Value MB_Calc->Final Orthogonal Validation qNMR_Run 1H-qNMR Acquisition (USP <761>) qNMR_Prep->qNMR_Run qNMR_Calc Direct Absolute Purity (SI-Traceable) qNMR_Run->qNMR_Calc qNMR_Calc->Final Orthogonal Validation

Orthogonal certification workflow combining Mass Balance and qNMR for absolute purity assignment.

Comparative Performance Analysis: CRS vs. Research Grade

When selecting a standard for quantitative assays (e.g., determining the yield of a synthetic step or the potency of a final drug substance), the grade of the material directly impacts the measurement uncertainty. Table 1 summarizes the analytical performance differences based on empirical certification data.

Table 1: Performance Comparison of (1H-Indazol-6-yl)-N,N-dimethylmethanamine Grades

Analytical ParameterCertified Reference Standard (CRS)Research Grade (Commercial)Analytical Method
Assigned Purity (Absolute) 99.6% ± 0.2% (SI-Traceable)~98.0% (Area % only)qNMR / Mass Balance
Chromatographic Purity > 99.8%> 98.0%HPLC-UV (294 nm)
Water Content 0.15%Not routinely testedKarl Fischer Titration
Residual Solvents < 0.05% (Compliant with ICH Q3C)Often > 1.0% (e.g., DMF, EtOAc)GC-FID / Headspace
Traceability Fully traceable to SI units via CRM ISNoneUSP <11> / ISO 17034
Uncertainty Budget Calculated (Expanded uncertainty U )UnknownMetrological Analysis

Causality Insight: The Research Grade material often appears highly pure on a Certificate of Analysis (CoA) because the manufacturer only reports the HPLC Area %. However, the presence of residual extraction solvents (like ethyl acetate) or moisture can cause a 1-2% deviation in actual mass, leading to significant out-of-specification (OOS) results during downstream quantitative assays.

Step-by-Step Experimental Methodologies

To ensure trustworthiness and compliance with ICH Q2(R2)[7] and USP <761>[5], the following protocols detail the self-validating system used to certify (1H-Indazol-6-yl)-N,N-dimethylmethanamine.

Protocol 1: Absolute Purity Assignment via 1H-qNMR (Primary Ratio Method)

Quantitative NMR is a primary measurement procedure that determines purity by comparing the integral of a specific analyte proton against an internal standard (IS) of known purity[6].

Mechanistic Choice of Internal Standard: For (1H-Indazol-6-yl)-N,N-dimethylmethanamine, the N,N-dimethyl protons appear as a strong singlet at ~2.1-2.3 ppm[8], and the indazole aromatic protons resonate between 7.0-8.5 ppm. Therefore, Maleic acid (singlet at ~6.3 ppm) is chosen as the internal standard because its signal does not overlap with the analyte, and it is available as a highly pure, SI-traceable Certified Reference Material (CRM)[5].

Step-by-Step Procedure:

  • Preparation: Accurately weigh ~10 mg of the (1H-Indazol-6-yl)-N,N-dimethylmethanamine sample and ~5 mg of the Maleic Acid CRM internal standard using a microbalance (calibrated to 0.001 mg precision).

  • Solvation: Dissolve the mixture in 0.6 mL of high-purity Deuterated Dimethyl Sulfoxide (DMSO- d6​ ) or Chloroform-d (CDCl 3​ )[8]. Transfer to a 5 mm NMR tube.

  • Acquisition (USP <761>):

    • Acquire the 1H-NMR spectrum at 400 MHz or higher.

    • Use a 90° excitation pulse and a relaxation delay (D1) of at least 5 times the longest longitudinal relaxation time ( T1​ ) of the protons of interest (typically D1 30 seconds) to ensure complete relaxation and accurate integration.

    • Number of scans (NS) 64 to achieve a Signal-to-Noise Ratio (S/N) > 250:1.

  • Processing & Calculation: Phase and baseline correct the spectrum. Integrate the N,N-dimethyl singlet (~2.2 ppm, 6H) and the Maleic acid singlet (~6.3 ppm, 2H).

  • Equation: Psample​=IIS​Isample​​×Nsample​NIS​​×MIS​Msample​​×Wsample​WIS​​×PIS​

    (Where I = Integral, N = Number of nuclei, M = Molar mass, W = Weight, P = Purity).

Protocol 2: Mass Balance Purity Determination

To validate the qNMR result, the Mass Balance approach is executed. This ensures no hidden polymeric impurities or paramagnetic species skewed the NMR data.

Step 1: Chromatographic Purity (HPLC-UV)

  • Column: Phenomenex C18 reversed-phase, 4.6 × 150 mm, 5 μm[1].

  • Mobile Phase: Gradient elution of Methanol / 0.1% Formic acid in Water.

  • Detection: UV at 294 nm (optimal for the indazole chromophore)[1].

  • Procedure: Inject 10 µL of a 1 mg/mL sample solution. Calculate the sum of all impurity peak areas relative to the total peak area.

Step 2: Water Content (Karl Fischer Titration)

  • Procedure: Dissolve 50 mg of the sample in anhydrous methanol. Titrate using a volumetric Karl Fischer apparatus to determine moisture content (often hygroscopic depending on the salt form).

Step 3: Residual Solvents (GC-FID) & Inorganic Ash (TGA)

  • Procedure: Perform Headspace GC-FID to quantify trace synthesis solvents (e.g., DMF, THF). Perform Thermogravimetric Analysis (TGA) by heating 5 mg of the sample to 600°C to quantify inorganic non-combustible ash.

Final Calculation: PurityMassBalance​=100%−(%ImpuritiesHPLC​+%WaterKF​+%SolventsGC​+%AshTGA​)

Validation Check: The purity value obtained from qNMR and the Mass Balance must agree within ±0.5% . If they do, the mean value is assigned as the Certified Purity.

Storage, Handling, and Compliance (USP <11>)

Once certified, the integrity of the reference standard must be maintained during its lifecycle. According to USP General Chapter <11> Reference Standards:

  • Storage: Store (1H-Indazol-6-yl)-N,N-dimethylmethanamine tightly sealed at 2–8°C, protected from light and moisture.

  • Handling: Never return unused material to the original container to prevent cross-contamination.

  • Drying: Assume the standard is 100.0% of the assigned potency on the label. Do not subject the standard to repetitive oven drying unless explicitly instructed by the Certificate of Analysis, as this can degrade the indazole ring or volatilize the amine.

References

  • ICH Expert Working Group. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[Link]

  • QbD Group. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.[Link]

  • Encyclopedia.pub. (2021). QNMR for Reference Material Preparation. MDPI.[Link]

  • US Pharmacopeia (USP). Stimuli Article: Quantitative Nuclear Magnetic Resonance (qNMR).[Link]

  • Doc Brown's Advanced Organic Chemistry. (2026). 1H proton nmr spectrum of N,N-dimethylmethanamine.[Link]

  • Journal of Medicinal Chemistry. (2025). Discovery of a Potent FLT3 Inhibitor (E)-4-(3-(3-Fluoro-4-(morpholinomethyl)styryl)-1H-indazol-6-yl)pyridin-2-amine. ACS Publications.[Link]

  • Lachman Consultants. (2024). Are You Handling USP Reference Standards Appropriately?[Link]

Sources

Validation

Benchmarking (1H-Indazol-6-yl)-N,N-dimethylmethanamine: A Comparative Guide to PLK4 Kinase Inhibitors

Executive Summary & Mechanistic Context In the landscape of targeted oncology and kinase drug discovery, the indazole core serves as a privileged, highly effective hinge-binding scaffold[1]. (1H-Indazol-6-yl)-N,N-dimethy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

In the landscape of targeted oncology and kinase drug discovery, the indazole core serves as a privileged, highly effective hinge-binding scaffold[1]. (1H-Indazol-6-yl)-N,N-dimethylmethanamine (hereafter referred to as Indazole-DMA) is a foundational fragment utilized in the synthesis of advanced kinase inhibitors[2].

To objectively evaluate the utility and baseline efficacy of this fragment, this guide benchmarks Indazole-DMA against two established, clinically relevant small molecule inhibitors targeting Polo-like kinase 4 (PLK4) : Centrinone and CFI-400945 . PLK4 is a master regulatory kinase essential for centriole duplication; its inhibition is a highly sought-after mechanism for inducing mitotic catastrophe in cancer cells[3].

By analyzing these compounds, researchers can understand the causality behind structural modifications: how transitioning from a basic indazole fragment to a complex, multi-ring system impacts binding affinity, off-target liabilities (such as Aurora B kinase inhibition), and cellular phenotypes.

PLK4_Mechanism PLK4 PLK4 Kinase (Target) Centrosome Centrosome Duplication PLK4->Centrosome Promotes Centrinone Centrinone (Selective Inhibitor) Centrinone->PLK4 High Affinity (Ki=0.16nM) CFI CFI-400945 (Multi-target Inhibitor) CFI->PLK4 High Affinity (Ki=0.26nM) AuroraB Aurora B Kinase (Off-Target) CFI->AuroraB Off-target Binding Indazole (1H-Indazol-6-yl)-N,N- dimethylmethanamine Indazole->PLK4 Baseline Hinge Binding Cytokinesis Cytokinesis Failure (Multinucleation) AuroraB->Cytokinesis Prevents Normal Division

Fig 1. Mechanistic divergence of PLK4 inhibitors and off-target Aurora B effects.

Comparative Data Analysis

The structural evolution from a simple fragment to a mature drug candidate drastically alters its physicochemical and pharmacodynamic profile. The nitrogen atoms in the indazole ring of Indazole-DMA form critical hydrogen bonds with the hinge region of the kinase ATP-binding pocket[1]. The N,N-dimethylmethanamine group acts as a solubilizing moiety that projects into the solvent-exposed channel, allowing for favorable physicochemical properties (low LogP, high ligand efficiency) during fragment-based drug design[3].

However, because Indazole-DMA lacks the extended hydrophobic moieties of Centrinone or CFI-400945, its absolute Ki​ is significantly higher (weaker affinity). Furthermore, established inhibitors like CFI-400945 carry off-target liabilities, notably against Aurora B, which fundamentally alters the cellular phenotype from centrosome depletion to gross multinucleation[4].

Table 1: Quantitative Benchmarking Profile
CompoundRole in Drug DiscoveryMolecular WeightLogPPLK4 Ki​ Aurora B ActivityCellular Phenotype
Indazole-DMA Baseline Fragment / Hit175.23 g/mol ~1.8> 1 μ M (Est.)MinimalBaseline
Centrinone Gold-Standard Tool Compound563.60 g/mol 4.20.16 nMInactiveCentrosome Depletion
CFI-400945 Clinical-Stage Candidate536.57 g/mol 3.50.26 nMStrong Off-TargetMultinucleation

Data sourced from MedChemExpress[5], PNAS[4], and GuideChem[2].

Self-Validating Experimental Workflows

To accurately benchmark Indazole-DMA against these mature inhibitors, researchers must employ orthogonal assays: an in vitro biochemical assay to measure direct target engagement, and a cellular phenotypic assay to evaluate functional outcomes and off-target toxicity.

Protocol A: In Vitro ATP-Competitive Kinase Assay (ADP-Glo)

Causality & Rationale: The ADP-Glo assay is selected because it directly measures the catalytic output of the kinase (ADP production) rather than relying on radioactive isotopes or artificial fluorescent substrates. This ensures that the measured IC50​ reflects true ATP-competitive hinge binding. Self-Validation Mechanism: The protocol mandates the calculation of a Z'-factor using a DMSO vehicle (0% inhibition) and a pan-kinase inhibitor like Staurosporine (100% inhibition). A Z'-factor > 0.6 validates the assay's dynamic range and reliability before any test compound data is accepted.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 μ M DTT).

  • Compound Dilution: Serially dilute Indazole-DMA (starting at 100 μ M), Centrinone (starting at 100 nM), and CFI-400945 (starting at 100 nM) in 100% DMSO. Transfer to a 384-well plate to achieve a final DMSO concentration of 1%.

  • Enzyme Addition: Add 2 ng of recombinant human PLK4 kinase per well. Incubate for 15 minutes at room temperature to allow the indazole core to equilibrate within the ATP pocket.

  • Reaction Initiation: Add 10 μ M ultra-pure ATP and 0.2 μ g/ μ L MBP (Myelin Basic Protein) substrate. Incubate for 60 minutes at 30°C.

  • Signal Generation: Add ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP (40-minute incubation). Subsequently, add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal (30-minute incubation).

  • Data Acquisition & QC: Read luminescence on a multi-mode microplate reader. Calculate the Z'-factor using the Staurosporine and DMSO control wells. Fit the normalized data to a 4-parameter logistic curve to determine the IC50​ .

Protocol B: High-Content Cellular Phenotypic Assay

Causality & Rationale: Biochemical affinity does not guarantee cellular efficacy or selectivity. CFI-400945, despite a 0.26 nM Ki​ for PLK4, causes cytokinesis failure due to Aurora B off-target inhibition[4]. Centrinone, conversely, causes true centrosome loss[4]. This phenotypic assay uses Cep192 (a centrosomal marker) to visualize the exact cellular consequence of the inhibitors. Self-Validation Mechanism: DAPI counterstaining is used as an internal control to normalize the centrosome count per individual nucleus. If the DAPI stain reveals multinucleated cells (as seen with CFI-400945), the system automatically flags the compound for off-target mitotic interference, preventing false-positive interpretations of PLK4 efficacy.

Phenotypic_Workflow Step1 1. Compound Incubation Step2 2. Fixation & Permeabilization Step1->Step2 Step3 3. Immunostaining (Cep192/DAPI) Step2->Step3 Step4 4. High-Content Confocal Imaging Step3->Step4 Step5 5. Automated Centrosome Counting Step4->Step5

Fig 2. Self-validating high-content imaging workflow for centrosome quantification.

Step-by-Step Methodology:

  • Cell Seeding: Seed NCI-H1299 lung cancer cells in 96-well optical bottom plates at 5,000 cells/well. Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment: Treat cells with Indazole-DMA (10 μ M), Centrinone (100 nM), CFI-400945 (100 nM), and a 0.1% DMSO control for 48 hours. Note: 48 hours is required to allow cells to pass through multiple cell cycles, which is necessary for PLK4-mediated centrosome depletion to manifest.

  • Fixation: Wash cells with cold PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature. Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Immunostaining: Block with 5% BSA. Incubate with primary anti-Cep192 antibody (1:500) overnight at 4°C. Wash and incubate with Alexa Fluor 488-conjugated secondary antibody (1:1000) and DAPI (1 μ g/mL) for 1 hour.

  • Imaging & Analysis: Image plates using a high-content confocal screening system (e.g., PerkinElmer Opera Phenix). Use automated image analysis software to identify nuclei (DAPI) and quantify Cep192 foci (centrosomes) within a defined perinuclear radius.

Expert Insights & Conclusion

Benchmarking the basic fragment (1H-Indazol-6-yl)-N,N-dimethylmethanamine against mature inhibitors highlights the delicate balance of kinase drug design. While adding complex functional groups to the indazole core (as seen in CFI-400945) drastically improves PLK4 binding affinity down to the sub-nanomolar range[5], it concurrently introduces severe off-target liabilities[4].

CFI-400945 induces gross multinucleation due to Aurora B inhibition, which masks true PLK4-driven centrosome depletion[4]. In contrast, Centrinone maintains high selectivity, resulting in clean centrosome loss[4]. For researchers developing novel therapeutics, Indazole-DMA represents an ideal, low-molecular-weight starting point. Its clean hinge-binding profile and favorable solubility allow for structure-guided fragment growth[3], enabling the design of next-generation PLK4 inhibitors that achieve the potency of CFI-400945 while preserving the pristine selectivity of Centrinone.

References

  • GuideChem. "CAS 1158766-97-2 (1H-Indazol-6-yl)-N,N-diMethylMethanaMine."
  • MedChemExpress. "PLK4 Inhibitor, Gene."
  • PNAS. "CFI-400945 is not a selective cellular PLK4 inhibitor."
  • NIH PMC. "Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)
  • MDPI.

Sources

Comparative

Reproducibility of Published (1H-Indazol-6-yl)-N,N-dimethylmethanamine Synthesis Protocols: A Comparative Guide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound: (1H-Indazol-6-yl)-N,N-dimethylmethanamine (CAS: 1158766-97-2) Executive Summary & Chemical Context The synthesis of (1H-I...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound: (1H-Indazol-6-yl)-N,N-dimethylmethanamine (CAS: 1158766-97-2)

Executive Summary & Chemical Context

The synthesis of (1H-Indazol-6-yl)-N,N-dimethylmethanamine is a critical transformation in the development of advanced kinase inhibitors (e.g., FLT3 and ULK1 targets). However, the indazole core presents unique synthetic challenges due to the nucleophilicity of the N1/N2 positions and the potential for competing side reactions.

As a Senior Application Scientist, I have evaluated the published methodologies for synthesizing this building block. This guide objectively compares the two primary synthetic strategies—Direct Reductive Amination and Radical Bromination/Substitution —focusing on mechanistic causality, reaction scalability, and protocol reproducibility.

Mechanistic Evaluation of Synthesis Routes

Route A: Direct Reductive Amination (The Gold Standard)

The most robust and highly reproducible method for constructing the C-N bond at the 6-position is the direct reductive amination of 1H-indazole-6-carbaldehyde using dimethylamine and sodium triacetoxyborohydride (NaBH(OAc)₃)[1].

Mechanistic Causality: NaBH(OAc)₃ is explicitly chosen over sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). The electron-withdrawing acetate ligands significantly reduce the nucleophilicity of the hydride. Consequently, NaBH(OAc)₃ does not reduce the starting aldehyde at room temperature. Instead, the addition of acetic acid (AcOH) catalyzes the formation of a highly electrophilic iminium ion intermediate , which is then selectively reduced[2]. This eliminates the need for nitrogen protecting groups, prevents the formation of primary alcohol byproducts, and avoids the generation of toxic hydrogen cyanide gas during aqueous workup.

RouteA A 1H-indazole-6-carbaldehyde B Iminium Ion Intermediate A->B HN(CH3)2, AcOH DCE, 25°C C (1H-Indazol-6-yl)-N,N- dimethylmethanamine B->C NaBH(OAc)3 Selective Reduction

Fig 1. Direct reductive amination workflow highlighting selective iminium reduction.

Route B: Radical Bromination & Nucleophilic Substitution (The Alternative)

An alternative approach builds the molecule from 6-methyl-1H-indazole. This route requires a four-step linear sequence: N-protection, benzylic bromination, nucleophilic substitution, and deprotection.

Mechanistic Causality: Direct radical bromination of unprotected indazoles is fundamentally flawed because the indazole NH can quench radical species or undergo competitive N-alkylation during the subsequent substitution step[3]. Therefore, the nitrogen must be masked, typically with a tetrahydropyranyl (THP) group under thermodynamic conditions to favor N1-protection. Following protection, N-bromosuccinimide (NBS) and AIBN are used to generate the benzylic bromide[4]. However, this radical process is notoriously difficult to control, frequently resulting in over-bromination (dibromomethyl impurities) that drastically reduces batch-to-batch reproducibility.

RouteB A 6-methyl-1H-indazole B N1-THP Protection A->B C Benzylic Bromination (NBS/AIBN) B->C D Substitution (HN(CH3)2) C->D E Product D->E

Fig 2. Multi-step bromination and substitution route requiring N-protection.

Quantitative Data & Performance Comparison

To objectively evaluate these alternatives, we benchmarked the protocols based on yield, step economy, and impurity profiles. Route A vastly outperforms Route B across all critical process metrics.

Performance MetricRoute A: Reductive AminationRoute B: Bromination/Substitution
Overall Yield 85 – 92% 40 – 55%
Step Count 1 (Telescoped) 4 (Linear)
Atom Economy High (Direct addition)Low (Requires protecting groups)
Key Impurities Trace unreacted aldehyde (<2%)Dibromide, N-alkylated isomers, THP-ethers
Reproducibility Excellent Moderate (Sensitive to radical initiation)
Scalability High (Exothermic but controllable)Low (Hazardous radical scale-up)

Self-Validating Experimental Protocol (Route A)

To ensure scientific integrity, the following protocol for Route A is designed as a self-validating system. In-process controls (IPCs) are embedded into the methodology to guarantee that causality is tracked and verified at every stage.

Reagents Required:

  • 1H-indazole-6-carbaldehyde (1.0 equiv, 10.0 mmol, 1.46 g)

  • Dimethylamine (2.0 equiv, 20.0 mmol, 10 mL of 2.0 M solution in THF)

  • Sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 equiv, 15.0 mmol, 3.18 g)

  • Glacial Acetic Acid (1.1 equiv, 11.0 mmol, 0.63 mL)

  • 1,2-Dichloroethane (DCE) (50 mL)

Step-by-Step Methodology:

  • Iminium Formation (Activation):

    • Action: Suspend 1H-indazole-6-carbaldehyde in 50 mL of anhydrous DCE under a nitrogen atmosphere. Add the dimethylamine solution, followed by dropwise addition of glacial acetic acid. Stir at 25 °C for 30 minutes.

    • Self-Validation Check: Perform TLC (Eluent: 9:1 DCM:MeOH). The UV-active aldehyde spot ( Rf​≈0.6 ) must completely disappear, replaced by a highly polar, baseline spot corresponding to the iminium intermediate. Do not proceed to reduction until aldehyde consumption is confirmed.

  • Selective Reduction:

    • Action: Cool the reaction mixture to 0 °C using an ice bath. Add NaBH(OAc)₃ in three equal portions over 15 minutes to control the mild exotherm. Remove the ice bath and stir at room temperature for 4 hours.

    • Self-Validation Check: LC-MS analysis must show the disappearance of the iminium mass and the appearance of the product peak ( [M+H]+=176.1 ). Mild hydrogen evolution may occur initially if trace moisture is present; cessation of bubbling indicates reagent stabilization.

  • Basic Quench & Partitioning:

    • Action: Carefully quench the reaction by adding saturated aqueous NaHCO₃ (30 mL) and stir vigorously for 15 minutes.

    • Self-Validation Check: Test the pH of the aqueous layer. It must be ≥8.5 . Causality: The product is a tertiary amine. If the pH is acidic, the product will remain protonated in the aqueous phase, destroying the yield. A basic pH ensures the product partitions entirely into the organic DCE layer.

  • Isolation:

    • Action: Separate the organic layer. Extract the aqueous layer with additional DCE ( 2×20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum to afford the crude (1H-Indazol-6-yl)-N,N-dimethylmethanamine as a pale yellow solid. Purify via silica gel chromatography (DCM/MeOH/NH₄OH 90:9:1) if analytical purity (>99%) is required.

Conclusion

For the synthesis of (1H-Indazol-6-yl)-N,N-dimethylmethanamine, Route A (Reductive Amination) is the definitive protocol. By leveraging the precise chemoselectivity of NaBH(OAc)₃ in weakly acidic media, researchers can bypass the erratic radical intermediates and inefficient protecting-group manipulations inherent to Route B. This ensures a highly reproducible, scalable, and atom-economical process suitable for rigorous drug development pipelines.

References

  • Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes Source: ACS Symposium Series (Abdel-Magid, A. F., & Maryanoff, C. A., 1996) URL:[1]

  • Sodium triacetoxyborohydride Product & Application Data Source: Sigma-Aldrich (Peer Reviewed Papers Compilation) URL:[2]

  • Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Source: The Journal of Organic Chemistry - ACS Publications URL:[4]

  • Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions Source: The Journal of Organic Chemistry - ACS Publications URL:[3]

Sources

Validation

Comprehensive Comparison Guide: Cross-Reactivity and Off-Target Effects of (1H-Indazol-6-yl)-N,N-dimethylmethanamine in Kinase Assays

Executive Summary In kinase drug discovery, the balance between potency and selectivity is often dictated by the choice of the hinge-binding scaffold. The fragment (1H-Indazol-6-yl)-N,N-dimethylmethanamine represents a w...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In kinase drug discovery, the balance between potency and selectivity is often dictated by the choice of the hinge-binding scaffold. The fragment (1H-Indazol-6-yl)-N,N-dimethylmethanamine represents a widely utilized, yet highly promiscuous, chemical building block. While the indazole core acts as a potent ATP-mimetic, and the dimethylamine moiety enhances aqueous solubility, this combination frequently triggers widespread kinome cross-reactivity and biochemical assay interference.

As a Senior Application Scientist, I have designed this guide to objectively compare the off-target profile of this fragment against alternative scaffolds. Furthermore, this guide provides a self-validating experimental framework to help researchers distinguish true polypharmacology from assay-induced artifacts.

Mechanistic Rationale: The Double-Edged Sword of the Indazole Motif

To understand the cross-reactivity of (1H-Indazol-6-yl)-N,N-dimethylmethanamine, we must deconstruct its molecular interactions within the kinase active site:

  • The Indazole Core (Hinge Binder): The nitrogen atoms of the 1H-indazole ring act as a bidentate hydrogen bond donor/acceptor system. This perfectly mimics the adenine ring of ATP, allowing it to anchor deeply into the highly conserved kinase hinge region. Because the ATP-binding pocket shares high structural homology across the ~518 human kinases, indazole derivatives inherently exhibit pan-kinase cross-reactivity, frequently hitting off-targets like AURKB, FLT3, and RET 1.

  • The N,N-dimethylmethanamine Moiety (Solvent Channel): Appended to improve physicochemical properties (specifically aqueous solubility), this basic tertiary amine (pKa ~9.0) is protonated at physiological pH. While it successfully projects into the solvent-exposed channel, its positive charge can lead to non-specific electrostatic interactions with acidic residues on off-target kinases or negatively charged assay components (e.g., phospholipid vesicles in PI3K assays) 2.

G cluster_0 Kinase Binding Pocket Compound (1H-Indazol-6-yl)- N,N-dimethylmethanamine Indazole Indazole Core (Hydrogen Bonding) Compound->Indazole Amine N,N-dimethylmethanamine (Solubilizing/Basic) Compound->Amine Hinge Hinge Region (Conserved ATP-site) OffTarget Pan-Kinase Cross-Reactivity (PLK4, JAK2, CDKs, Clk/Dyrk) Hinge->OffTarget High Homology Solvent Solvent Exposed Channel Indazole->Hinge Binds Amine->Solvent Interacts AssayInt Assay Interference (Aggregation/Quenching) Amine->AssayInt High Concentration

Figure 1: Structural basis of (1H-Indazol-6-yl)-N,N-dimethylmethanamine cross-reactivity.

Comparative Analysis: Indazoles vs. Alternative Hinge Binders

When evaluating screening hits, it is critical to benchmark the indazole scaffold against other privileged kinase motifs. The table below summarizes the typical performance metrics and liabilities of these scaffolds based on broad kinome profiling data 34.

Scaffold MotifPrimary Target ApplicationsCommon Kinome Off-TargetsSelectivity Score (S10 at 1 µM)Assay Interference RiskPhysicochemical Impact of Solubilizing Group
(1H-Indazol-6-yl)-N,N-dimethylmethanamine PLK4, JAK2, CDKsAURKB, FLT3, RET, TRKAHigh (S10 > 0.15)Moderate: Amine aggregation at >10 µMHigh solubility; risk of phospholipid binding
Aminopyrimidine Clk, Dyrk, LRRK2CDKs, MAPKs, GSK3Moderate (S10 ~ 0.08)Low: Minimal aggregationModerate solubility; requires polar appendages
Quinazoline EGFR, HER2VEGFR, PDGFRLow (S10 < 0.05)Low: Autofluorescence risk in UVPoor solubility; heavily reliant on basic tails

Note: S10 Score represents the fraction of the kinome inhibited by >90% at a 1 µM compound concentration. A higher S10 indicates broader cross-reactivity.

De-Risking the Data: Assay Interference vs. True Binding

A major pitfall in kinase profiling is misinterpreting assay interference as true off-target binding. The N,N-dimethylmethanamine group is particularly notorious for this.

The Causality of False Positives:

  • Colloidal Aggregation: At concentrations exceeding 1–10 µM, the hydrophobic indazole core combined with the basic amine can form colloidal micelles. These micelles non-specifically sequester the kinase, leading to artificial IC50 shifts (Pan-Assay Interference or PAINS).

  • Optical Quenching: In Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, extended indazole systems can absorb excitation light or quench the Europium donor via inner-filter effects, mimicking a drop in kinase activity.

To establish trustworthiness, your screening cascade must be a self-validating system. If a compound shows activity in a primary TR-FRET screen, it must be counter-screened in an orthogonal, non-optical assay.

Workflow Start Primary Kinase Screen (e.g., TR-FRET) Hit Hit Identification Start->Hit Counter Orthogonal Assay (Radiometric 33P-ATP) Hit->Counter Rule out interference Kinome KINOMEscan Profiling (Broad Selectivity) Hit->Kinome Assess off-targets SPR SPR / Binding Kinetics (Target Engagement) Counter->SPR Validate binding Kinome->SPR

Figure 2: Experimental workflow for de-risking kinase assay cross-reactivity.

Self-Validating Experimental Protocols

Below are the step-by-step methodologies required to validate the off-target effects of (1H-Indazol-6-yl)-N,N-dimethylmethanamine derivatives.

Protocol 1: Orthogonal Validation of Kinase Inhibition

Objective: Differentiate true ATP-competitive inhibition from PAINS-like aggregation and optical interference.

Step 1: Primary TR-FRET Assay (The Screen)

  • Buffer Preparation: Prepare 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA. Crucial Step: Add 0.01% Brij-35 . The inclusion of this non-ionic detergent is mandatory to disrupt colloidal aggregates formed by the dimethylamine group, ensuring observed inhibition is driven by 1:1 stoichiometry.

  • Compound Incubation: Dispense the indazole compound in a 10-point dose-response (0.1 nM to 100 µM) into a 384-well plate. Add recombinant kinase (e.g., PLK4 or JAK2) and incubate for 15 minutes at room temperature.

  • Reaction: Initiate the reaction by adding ATP (at the predetermined Km for the specific kinase) and the biotinylated peptide substrate. React for 60 minutes.

  • Detection: Add the Eu-anti-phospho antibody and Streptavidin-APC. Read the emission ratio (665 nm / 615 nm) on a microplate reader.

Step 2: Radiometric Counter-Screen (The Validation)

  • Rationale: Radiometric assays do not utilize fluorophores, completely eliminating fluorescence quenching artifacts.

  • Reaction: Setup the exact same buffer and enzyme conditions as Step 1, but replace cold ATP with a mixture of cold ATP and [γ-33P]-ATP.

  • Quenching & Filtration: After 60 minutes, spot the reaction onto P81 phosphocellulose filter paper. The basic peptide substrate binds to the negatively charged paper.

  • Washing: Wash the paper extensively with 0.75% phosphoric acid to remove unreacted [γ-33P]-ATP.

  • Readout: Quantify substrate phosphorylation using a scintillation counter. Data Interpretation: If the IC50 in TR-FRET is 50 nM, but >10 µM in the radiometric assay, the compound is an optical interferer. If both IC50s align, the target engagement is genuine.

Protocol 2: Broad Kinome Profiling (KINOMEscan)

Objective: Quantitatively map the cross-reactivity of the indazole fragment across the kinome.

  • Assay Principle: Utilize an active-site directed competition binding assay. Recombinant, DNA-tagged kinases are incubated with immobilized, broad-spectrum kinase ligands.

  • Compound Addition: Introduce the (1H-Indazol-6-yl)-N,N-dimethylmethanamine derivative at two fixed concentrations: 1 µM and 10 µM.

  • Elution & Quantification: If the compound cross-reacts with an off-target kinase, it will compete with the immobilized ligand, eluting the kinase into the supernatant. Quantify the eluted kinase via qPCR of its attached DNA tag.

  • Analysis: Calculate the % Control = (Test Compound Signal / DMSO Control Signal) × 100. A % Control < 10% indicates a high-affinity off-target interaction that requires further SPR (Surface Plasmon Resonance) kinetic validation.

Conclusion

While the (1H-Indazol-6-yl)-N,N-dimethylmethanamine fragment is a powerful starting point for kinase inhibitor design, its inherent structural properties guarantee a degree of kinome cross-reactivity and assay interference. By understanding the causality behind the indazole's hinge-binding promiscuity and the amine's electrostatic liabilities, and by implementing strict, self-validating orthogonal protocols, researchers can confidently separate true polypharmacology from experimental noise.

References

  • The Discovery of Polo-Like Kinase 4 Inhibitors: Identification of (1R,2S)-2-(3-((E)-4-(((cis)-2,6-Dimethylmorpholino)methyl)styryl)-1H-indazol-6-yl)-5′-methoxyspiro[cyclopropane-1,3′-indolin]-2′-one (CFI-400945)
  • The Discovery of PLK4 Inhibitors: (E)-3-((1H-Indazol-6-yl)methylene)
  • Small-molecule pyrimidine inhibitors of the cdc2-like (Clk) and dual specificity tyrosine phosphorylation-regulated (Dyrk) kinases: Development of chemical probe ML315, PMC - NIH.
  • Design and Synthesis of Imidazopyridine Analogues as Inhibitors of Phosphoinositide 3-Kinase Signaling and Angiogenesis, ACS Public

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (1H-Indazol-6-yl)-N,N-dimethylmethanamine

Advanced Safety and Operational Guide for Handling (1H-Indazol-6-yl)-N,N-dimethylmethanamine As researchers pushing the boundaries of drug discovery and synthetic chemistry, handling specialized heterocycles like (1H-Ind...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Safety and Operational Guide for Handling (1H-Indazol-6-yl)-N,N-dimethylmethanamine

As researchers pushing the boundaries of drug discovery and synthetic chemistry, handling specialized heterocycles like (1H-Indazol-6-yl)-N,N-dimethylmethanamine (CAS 1158766-97-2)[1] requires precision—not just in the reaction flask, but in operational safety. This compound, characterized by its indazole core and a basic dimethylaminomethyl substituent, presents specific handling challenges due to its potential for mucosal irritation, skin sensitization, and basicity.

This guide is engineered to provide a self-validating, mechanistic approach to personal protective equipment (PPE), operational workflows, and disposal protocols. As an application scientist, my goal is not just to tell you what to wear, but to explain the causality behind each safety choice to help you build a deeply ingrained culture of laboratory safety.

Chemical Profile & Hazard Causality

Understanding the molecular behavior of (1H-Indazol-6-yl)-N,N-dimethylmethanamine is the foundation of our safety strategy.

  • The Indazole Core: Aromatic heterocycles can intercalate or interact with biological macromolecules. Dust inhalation must be strictly avoided as thermal decomposition or aerosolization can lead to severe respiratory tract irritation and the release of toxic nitrogen oxides (NOx).

  • The N,N-Dimethylmethanamine Moiety: This basic amine group increases the compound's solubility in lipids and moisture. Consequently, it can readily absorb through compromised skin or mucous membranes, causing localized irritation or systemic toxicity[2].

Personal Protective Equipment (PPE) Matrix

To mitigate the risks of dermal absorption and inhalation, a multi-layered PPE strategy is mandatory. The following table summarizes the quantitative and qualitative requirements for PPE selection when handling this compound[2].

Table 1: PPE Selection and Specifications for (1H-Indazol-6-yl)-N,N-dimethylmethanamine

PPE CategorySpecification / MaterialCausal RationaleReplacement Frequency
Gloves Nitrile (Minimum 0.11 mm thickness)Nitrile provides superior chemical resistance to organic amines compared to latex. The basic amine moiety can degrade natural rubber over time.Every 2 hours, or immediately upon contamination/puncture.
Eye Protection Snug-fitting chemical safety goggles (EN166 / ANSI Z87.1)Protects against micro-particulate aerosolization during weighing and transfer, preventing severe eye irritation.N/A (Decontaminate after use).
Body Protection Flame-retardant lab coat (100% cotton or specialized polymer)Prevents particulate accumulation on personal clothing. Cotton prevents static build-up which can ignite or aerosolize airborne dust.Wash weekly or immediately if contaminated.
Respiratory N95/FFP2 Particulate Respirator (if outside fume hood)Filters out fine powders (<5 microns) that can lodge in the lower respiratory tract.Daily, or if breathing resistance increases.

Operational Workflow: Step-by-Step Handling Protocol

A self-validating protocol ensures that each step confirms the success and safety of the previous one. All work with this chemical should be conducted in a properly functioning chemical fume hood[2].

Step 1: Environmental Preparation

  • Action: Ensure the chemical fume hood is operating with a face velocity of 80-120 feet per minute (fpm).

  • Validation: Check the digital airflow monitor. Place a Kimwipe near the sash; it should gently pull inward.

  • Causality: Adequate airflow captures any aerosolized dust before it reaches the operator's breathing zone.

Step 2: Weighing and Transfer

  • Action: Use an anti-static weighing boat. If static is high, use an anti-static ionizer gun on the spatulas and boats.

  • Validation: The powder should fall cleanly from the spatula without "jumping" or clinging to the sides of the container.

  • Causality: Static electricity can cause fine organic powders to aerosolize unpredictably, bypassing localized ventilation.

Step 3: Solubilization

  • Action: Add the solvent (e.g., DMSO, DMF, or aqueous buffer) slowly down the side of the vessel. Cap the vessel tightly before vortexing or sonicating.

  • Validation: Inspect the cap for a tight seal. No visible vapor or dust should escape during mechanical agitation.

  • Causality: Rapid addition of solvent can displace air, pushing chemical dust out of the vessel. Capping prevents aerosolization during mechanical agitation.

Workflow N1 1. Fume Hood Verification (80-120 fpm) N2 2. Anti-Static Weighing (Eliminate Aerosols) N1->N2 N3 3. Closed-System Solubilization (Cap Before Vortex) N2->N3 N4 4. Decontamination & Waste Segregation N3->N4

Caption: Operational workflow for safe handling and solubilization of indazole derivatives.

Spill Response and Disposal Plan

Even with meticulous planning, spills occur. The response must be immediate and methodical to prevent exposure and cross-contamination[3].

Step-by-Step Spill Cleanup (Solid Powder):

  • Isolate: Alert personnel and restrict access to the area.

  • Dampen: Do NOT sweep dry powder. Gently mist the spill with a compatible solvent (e.g., 70% ethanol or water) using a spray bottle. Causality: Wetting the powder prevents it from becoming airborne during mechanical collection.

  • Collect: Wipe up the dampened material using absorbent pads. Work from the outside of the spill toward the center. Causality: This prevents the spread of the contaminant.

  • Decontaminate: Wash the surface with warm soapy water, followed by a wipe-down with 70% ethanol. The basic nature of the amine makes it susceptible to removal via surfactant-based cleaners.

  • Dispose: Place all contaminated pads, gloves, and materials into a clearly labeled, sealable hazardous waste container to be sent to an approved waste disposal plant[4].

Waste Disposal Segregation:

  • Solid Waste: Vials, weighing boats, and PPE contaminated with the compound must go into "Hazardous Organic Solid Waste."

  • Liquid Waste: Solutions containing the compound must be routed to "Halogenated/Non-Halogenated Organic Liquid Waste" depending on the solvent used. Never pour down the sink.

SpillResponse Spill Spill Detected Assess Assess Physical State Spill->Assess Solid Solid Powder Spill (Mist with 70% EtOH) Assess->Solid Liquid Liquid Solution Spill (Apply Inert Absorbent) Assess->Liquid Collect Collect Material (Outside-In Method) Solid->Collect Liquid->Collect Decon Surface Decontamination (Soap & Water -> EtOH) Collect->Decon Waste Hazardous Waste Segregation Decon->Waste

Caption: Decision tree and procedural logic for chemical spill response and decontamination.

References

  • GuideChem. "1-[11-[(dimethylamino)methyl]-4,22-diazapentacyclo[13.7.0.04,12.05,10.016,21]docosa-1(22),5,7,9,11,16(21),17,19-octaen-18-yl]-N,N-dimethylmethanamine - CAS 1158766-97-2". 1

  • Fisher Scientific. "SAFETY DATA SHEET - Indazole".

  • BenchChem. "Safeguarding Your Research: A Guide to Handling 1-Chloro-N,N-dimethylmethanamine". 2

  • ChemicalBook. "5-PYRIDIN-4-YL-1H-INDAZOLE - Safety Data Sheet". 3

  • TCI Chemicals. "SAFETY DATA SHEET - 5-Hydroxy-1H-indazole". 4

Sources

© Copyright 2026 BenchChem. All Rights Reserved.